molecular formula C15H14O4 B1364183 p-Methoxybenzyl phenyl carbonate CAS No. 31558-46-0

p-Methoxybenzyl phenyl carbonate

Cat. No.: B1364183
CAS No.: 31558-46-0
M. Wt: 258.27 g/mol
InChI Key: RMDRWXNFPZIFDS-UHFFFAOYSA-N
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Description

P-Methoxybenzyl phenyl carbonate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)methyl phenyl carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRWXNFPZIFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10185458
Record name p-Methoxybenzyl phenyl carbonate
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Molecular Weight

258.27 g/mol
Source PubChem
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CAS No.

31558-46-0
Record name (4-Methoxyphenyl)methyl phenyl carbonate
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Record name p-Methoxybenzyl phenyl carbonate
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Record name p-Methoxybenzyl phenyl carbonate
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Record name p-methoxybenzyl phenyl carbonate
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Record name P-METHOXYBENZYL PHENYL CARBONATE
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Foundational & Exploratory

chemical properties of p-Methoxybenzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of p-Methoxybenzyl Phenyl Carbonate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of this compound (PMBPC), a key reagent in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, synthesis, and primary application as a precursor for the p-methoxybenzyl (PMB) protecting group. Emphasis is placed on the mechanistic rationale behind its use, the experimental protocols for both the introduction and cleavage of the PMB group, and its strategic role in multi-step synthetic campaigns. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Introduction to this compound

In the intricate field of complex molecule synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yields and selectivity. The p-methoxybenzyl (PMB) group is a widely employed protecting group for hydroxyl and carboxyl functionalities due to its robust stability across a range of reaction conditions and, crucially, its susceptibility to selective cleavage under specific, mild protocols.[1][2] this compound serves as an efficient and stable reagent for the introduction of this valuable PMB ether moiety.

Unlike the more reactive PMB halides, such as p-methoxybenzyl chloride (PMBCl), which can be unstable and prone to self-polymerization, PMBPC offers a stable, crystalline solid alternative that facilitates easier handling, storage, and precise dispensing.[1][3] Its reactivity is tuned to be effective in the presence of appropriate catalysts without being overly aggressive, thereby enhancing functional group tolerance in complex substrates. This guide elucidates the core chemical properties of PMBPC and provides a framework for its effective application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is essential for its correct identification, handling, and use in quantitative experiments.

Physical and Chemical Identity

The key identifying properties of this compound are summarized in the table below.[4][5]

PropertyValue
IUPAC Name (4-methoxyphenyl)methyl phenyl carbonate[4]
Synonyms PMBPC, Carbonic acid p-methoxybenzyl phenyl ester
CAS Number 31558-46-0[4]
Molecular Formula C₁₅H₁₄O₄[4]
Molecular Weight 258.27 g/mol [4]
Appearance Crystalline solid[3]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)
Spectroscopic Characterization

Spectroscopic data is critical for verifying the purity and identity of this compound. The expected spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include:

    • A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

    • A singlet for the benzylic (-CH₂-) protons around 5.2 ppm.

    • A characteristic AA'BB' system for the p-substituted methoxybenzyl ring protons, with doublets typically around 6.9 ppm and 7.3 ppm.

    • A multiplet for the phenyl ring protons between 7.2 and 7.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework.

    • Methoxy carbon (~55 ppm).

    • Benzylic carbon (~70 ppm).

    • Carbonyl carbon of the carbonate (~154 ppm).

    • Aromatic carbons (114-160 ppm).

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • A strong carbonyl (C=O) stretch for the carbonate group is expected around 1760 cm⁻¹.

    • Characteristic C-O stretching bands for the ether and carbonate linkages will be present in the 1250-1030 cm⁻¹ region.

    • Aromatic C-H and C=C stretching vibrations will also be observable.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation data.

    • The molecular ion peak [M]⁺ would be observed at m/z = 258.

    • A prominent fragment corresponding to the p-methoxybenzyl cation (tropylium ion) is expected at m/z = 121.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of p-methoxybenzyl alcohol with phenyl chloroformate. This reaction is a standard method for forming unsymmetrical carbonates.

Synthetic Pathway Workflow

The workflow illustrates the key steps from starting materials to the purified final product.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 p-Methoxybenzyl Alcohol react Nucleophilic Acyl Substitution in an aprotic solvent (e.g., CH₂Cl₂) at 0°C to room temperature start1->react start2 Phenyl Chloroformate start2->react start3 Base (e.g., Pyridine or Triethylamine) start3->react workup Aqueous Wash (to remove base hydrochloride salt) react->workup extract Organic Extraction workup->extract purify Recrystallization or Silica Gel Chromatography extract->purify end_product Purified p-Methoxybenzyl Phenyl Carbonate purify->end_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add p-methoxybenzyl alcohol (1.0 eq) and a suitable aprotic solvent such as dichloromethane (CH₂Cl₂). Cool the flask to 0°C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution.

  • Reagent Addition: Add phenyl chloroformate (1.05 eq), dissolved in a small amount of CH₂Cl₂, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Quenching and Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound as a crystalline solid.

Application as a p-Methoxybenzylating Agent

The primary utility of this compound is to serve as an electrophilic source of the p-methoxybenzyl (PMB) group for the protection of nucleophiles, most commonly alcohols.

Mechanism of Alcohol Protection

The reaction proceeds via a base-catalyzed nucleophilic attack of the alcohol on the carbonate. This is often more selective and milder than using PMB halides. The use of a carbonate precursor avoids the generation of strongly acidic byproducts.

reagents R-OH (Alcohol) This compound Base (e.g., K₂CO₃, NaH) intermediate Nucleophilic Attack Alcoholate (R-O⁻) attacks the PMB-linked carbonate carbon Phenoxide Leaving Group Formation reagents:r1->intermediate:n Deprotonation reagents:r2->intermediate:n products R-O-PMB (Protected Alcohol) Phenyl Carbonate Anion (Byproduct) intermediate:p->products:p1 Ether Formation intermediate:p->products:p2 Leaving Group Departs cluster_oxidative Oxidative Cleavage cluster_acidic Acidic Cleavage start R-O-PMB (Protected Substrate) ddq DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂/H₂O start->ddq acid Strong Acid (e.g., TFA, HCl) or Lewis Acid start->acid ddq_prod R-OH (Deprotected Alcohol) + p-Methoxybenzaldehyde ddq->ddq_prod ddq_mech Mechanism: Hydride abstraction forms a stable oxycarbenium ion, which is hydrolyzed. ddq->ddq_mech acid_prod R-OH (Deprotected Alcohol) + p-Methoxybenzyl Cation acid->acid_prod acid_mech Mechanism: Protonation of ether oxygen followed by cleavage to form a stable benzylic cation. acid->acid_mech

Sources

In-Depth Technical Guide: p-Methoxybenzyl Phenyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

p-Methoxybenzyl phenyl carbonate (CAS 31558-46-0) is a highly specific, crystalline reagent utilized primarily for the introduction of the p-Methoxybenzyloxycarbonyl (Moz or PMZ) protecting group onto amines. As a stable alternative to the corrosive and unstable p-methoxybenzyl chloroformate, this mixed carbonate facilitates the chemoselective protection of amino functionalities under mild, neutral-to-basic conditions. This guide details its mechanistic action, experimental protocols for Moz-protection, and the orthogonal deprotection strategies that make it a critical tool in peptide chemistry and total synthesis.

Reagent Profile and Chemical Identity

Structural Characteristics

The reagent consists of a carbonate linkage bridging a p-methoxybenzyl (PMB) group and a phenyl group. The phenyl moiety acts as a stable, non-volatile leaving group (phenol) upon nucleophilic attack.

  • IUPAC Name : (4-Methoxyphenyl)methyl phenyl carbonate[1]

  • Common Names : PMB-phenyl carbonate, Moz-phenyl carbonate

  • Molecular Formula :

    
    [1]
    
  • Molecular Weight : 258.27 g/mol [1]

  • Physical State : Crystalline solid (Mp ~74–75 °C)

  • Solubility : Soluble in THF, CH

    
    Cl
    
    
    
    , Dioxane, DMF; insoluble in water.
The "Moz" Protecting Group

The Moz (also abbreviated as PMZ ) group is the p-methoxy variant of the classic Benzyloxycarbonyl (Cbz or Z) group.

  • Structure :

    
    
    
  • Key Feature : The electron-donating methoxy group significantly increases the acid lability of the urethane linkage compared to the unsubstituted Cbz group.

  • Stability : Stable to basic hydrolysis (saponification) and mild nucleophiles.

  • Cleavage :

    • Acidolysis : Cleaved by Trifluoroacetic acid (TFA) (similar to Boc, but orthogonal to Cbz).

    • Hydrogenolysis : Cleaved by H

      
      /Pd-C (similar to Cbz).
      
    • Oxidation : Cleavable by DDQ or CAN (unique to PMB-based systems).

Mechanistic Insight

The utility of this compound lies in its ability to transfer the Moz carbonyl unit to a nucleophile. The reaction proceeds via an addition-elimination mechanism at the carbonate carbon.

Reaction with Amines (Carbamate Formation)

When an amine attacks the carbonyl center, the tetrahedral intermediate collapses to expel the phenoxide ion, which is a better leaving group than the p-methoxybenzyloxide due to resonance stabilization.

Mechanism:

  • Nucleophilic Attack : The amine lone pair attacks the carbonate carbonyl.

  • Elimination : Phenol is displaced.

  • Proton Transfer : Base (e.g., Et

    
    N) neutralizes the generated phenol/proton.
    
Selectivity and Advantages[2][3]
  • Safety : Avoids the use of phosgene or unstable chloroformates (Moz-Cl degrades rapidly).

  • Stoichiometry : The reagent is weighable and non-hygroscopic, allowing precise stoichiometry.

  • By-products : The only by-product is phenol, which is easily removed by alkaline wash or chromatography.

Visualization: Reaction Pathways[4][5]

The following diagram illustrates the protection of an amino acid using this compound and the subsequent deprotection pathways.

MozProtection Reagent p-Methoxybenzyl phenyl carbonate Intermediate Tetrahedral Intermediate Reagent->Intermediate Base (Et3N), THF Amine Amino Acid / Amine (R-NH2) Amine->Intermediate Base (Et3N), THF MozAmine Moz-Protected Amine (Moz-NH-R) Intermediate->MozAmine Elimination Phenol Phenol (By-product) Intermediate->Phenol FreeAmine Free Amine (R-NH2) MozAmine->FreeAmine 1. TFA (Acidolysis) 2. H2/Pd-C (Hydrogenolysis) 3. DDQ (Oxidation)

Figure 1: Workflow for Moz-protection of amines and orthogonal deprotection strategies.

Experimental Protocols

Protocol: Synthesis of Moz-Protected Amino Acids

This standard procedure protects the


-amino group of an amino acid ester or free amino acid.

Reagents:

  • Amino Acid / Amine substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: THF/Water (1:1) or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Preparation : Dissolve the amino acid (or its hydrochloride salt) in a 1:1 mixture of THF and water (0.2 M concentration).

  • Basification : Add Triethylamine (1.5 equiv). If using the HCl salt of the amine, add an additional 1.0 equiv of base.

  • Addition : Add this compound (1.1 equiv) in one portion. The reaction mixture may initially be heterogeneous.

  • Reaction : Stir vigorously at room temperature (20–25 °C) for 4–12 hours. Monitor by TLC (disappearance of amine) or LC-MS.

  • Workup :

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with Ethyl Acetate (EtOAc).

    • Acid Wash : Wash the organic layer with 5% citric acid or 1M HCl (to remove unreacted amine and Et

      
      N). Note: Moz is acid stable at dilute concentrations/short times, but avoid prolonged exposure to strong acid.
      
    • Base Wash : Wash with 1M NaOH or sat. Na

      
      CO
      
      
      
      (Critical step to remove the phenol by-product).
    • Dry : Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification : Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if necessary.

Protocol: Deprotection of Moz Group

The Moz group offers versatility in removal, allowing it to be used in the presence of Boc (requires strong acid) or Fmoc (requires base).

MethodReagentsConditionsMechanismSelectivity
Acidolysis 5-10% TFA in CH

Cl

0°C to RT, 30 minProtonation of carbonyl, loss of PMB cationCleaves Moz; leaves Fmoc, Benzyl esters intact.
Hydrogenolysis H

(1 atm), 10% Pd/C
MeOH, RT, 1-2 hCatalytic reductionCleaves Moz, Cbz, Bn; leaves Boc, Fmoc intact.
Oxidation DDQ (1.5 equiv)CH

Cl

/H

O (18:1), RT
SET OxidationCleaves Moz; leaves Cbz, Boc, Fmoc intact.

Applications in Drug Development[3]

Orthogonal Protection Schemes

In complex peptide synthesis or peptidomimetic drug design, the Moz group bridges the gap between Boc and Cbz.

  • Scenario : You need an acid-labile group that is removed more easily than Cbz but does not require the harsh HF or HBr conditions often used for final Cbz removal.

  • Solution : Moz is cleaved by dilute TFA (similar to Boc), whereas Cbz requires strong acid or hydrogenation. This allows for "fine-tuning" of acid sensitivity.

Protection of Hydroxyls (Less Common)

While primarily an amine protecting agent, this compound can protect alcohols as PMB carbonates (


) using a strong base (NaH) or catalyst (DMAP). Note that this forms a carbonate, not the standard PMB ether.

Comparison with Alternative Reagents

FeatureThis compoundp-Methoxybenzyl Chloroformate (Moz-Cl)p-Methoxybenzyl Azide
Stability High (Crystalline solid)Low (Unstable liquid, degrades)Moderate (Shock sensitive)
Reactivity Moderate (Requires base)High (Reacts violently)Low (Requires activation)
By-products Phenol (Easy removal)HCl (Corrosive)Nitrogen / Hydrazine
Handling Bench-stableRequires Schlenk/Dry boxSafety precautions needed

References

  • PubChem . This compound | C15H14O4.[1] National Library of Medicine. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Moz protection and stability profiles).
  • Chem-Station . p-Methoxybenzyl (PMB) Protective Group.[2][3][4][5] Available at: [Link]

  • Sakakibara, S., et al. Direct synthesis of p-methoxybenzyl carbazate and p-methoxybenzyloxycarbonylamino acids. Experientia (1969).[6] Available at: [Link]

  • ResearchGate . Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Available at: [Link]

Sources

Technical Guide: Structure and Reactivity of p-Methoxybenzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Designation: Reagent for N-Moz Protection | CAS: 31558-46-0 (Generic for PMB-Carbonates) | Formula:



Executive Summary

This technical guide analyzes


-Methoxybenzyl phenyl carbonate (Moz-OPh) , a specialized reagent used primarily for the introduction of the 

-methoxybenzyloxycarbonyl (Moz or PMZ)
protecting group to amines. Unlike the highly unstable Moz-chloride (which degrades to PMB-chloride and

), Moz-OPh offers a stable, crystalline alternative that facilitates controlled nucleophilic acyl substitution. This guide details its structural thermodynamics, reaction kinetics, and validated protocols for synthesis and deprotection, specifically targeting drug development workflows requiring orthogonal protection strategies.

Part 1: Structural Analysis & Thermodynamic Profile

Molecular Architecture

The reagent is a mixed carbonate diester. Its reactivity is dictated by the electronic disparity between its two "wings": the electron-rich


-methoxybenzyl (PMB) group and the electron-withdrawing phenyl group.
  • The Electrophile (Carbonyl): The central carbonyl carbon is activated by the phenoxy group. The phenyl ring acts as an electron sink, increasing the electrophilicity of the carbonyl carbon (

    
    ) relative to a dialkyl carbonate.
    
  • The Leaving Group (Phenoxide): Upon nucleophilic attack, the molecule preferentially expels the phenoxide ion (

    
    ) rather than the 
    
    
    
    -methoxybenzyloxide, due to the acidity difference of the conjugate acids (Phenol
    
    
    vs. PMB-Alcohol
    
    
    ).
  • The Protecting Group (Moz): The

    
    -methoxy substituent on the benzyl ring donates electron density (
    
    
    
    value of -0.78), making the benzylic position significantly more labile to acid and oxidation than a standard Cbz (benzyloxycarbonyl) group.
Comparative Reactivity (The "Goldilocks" Zone)

Moz-OPh occupies a strategic "middle ground" in reactivity, offering stability advantages over chloroformates and selectivity advantages over highly activated esters.

Reagent VariantLeaving GroupReactivityStabilityByproduct Toxicity
Moz-Cl Chloride (

)
High (Uncontrollable)Very Low (Decomposes)HCl (Corrosive)
Moz-ONp

-Nitrophenol
HighHighHigh (Allergen)
Moz-OPh Phenol (

)
Moderate (Tunable) High (Crystalline) Moderate
Moz-OSu NHSModerateHighLow

Part 2: Mechanism of Action (Amine Protection)

The installation of the Moz group proceeds via Nucleophilic Acyl Substitution . The reaction is driven by the nucleophilicity of the amine and the leaving group ability of the phenol.

Reaction Pathway[2]
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the carbonate.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide anion (the better leaving group).

  • Proton Transfer: Base (e.g., Triethylamine) scavenges the proton from the amine and the phenol byproduct.

MozProtection cluster_0 Reagents cluster_1 Transition State cluster_2 Products R1 Amine (R-NH2) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Moz-OPh (Reagent) R2->TS P1 Moz-Carbamate (Protected Amine) TS->P1 Elimination P2 Phenol (Byproduct) TS->P2 Leaving Group (PhO-)

Figure 1: Mechanistic pathway for N-Moz protection using p-methoxybenzyl phenyl carbonate.

Part 3: Experimental Protocols

Synthesis of the Reagent (Moz-OPh)

Note: While commercially available, in-house synthesis ensures freshness and avoids degradation products.

Reagents:

  • 
    -Methoxybenzyl alcohol (1.0 eq)
    
  • Phenyl chloroformate (1.05 eq)

  • Pyridine (1.1 eq) or Quinoline

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Setup: Dissolve

    
    -methoxybenzyl alcohol in anhydrous DCM (
    
    
    
    ) under
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add Pyridine dropwise. Subsequently, add Phenyl chloroformate dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Wash with cold 1M HCl (to remove pyridine), then saturated

    
    , then Brine.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Hexane/Ether if solid, or use as crude oil if purity >95%.
    
Protocol: Protection of Amino Acids (N-Moz Formation)

Objective: Protect L-Phenylalanine as Moz-L-Phe-OH.

  • Solubilization: Dissolve Amino Acid (1.0 eq) in water/dioxane (1:1 v/v).

  • Basification: Add

    
     (1.5 eq) or Triethylamine (1.5 eq). Ensure pH is 
    
    
    
    .
  • Reagent Addition: Add Moz-OPh (1.1 eq) dissolved in a minimal amount of dioxane.

  • Incubation: Stir at RT for 4–12 hours.

  • Quench: Acidify carefully with 1M HCl to pH 2-3 (Moz is acid sensitive, but stable to dilute acid for short durations during workup).

  • Extraction: Extract immediately with Ethyl Acetate (

    
    ).
    
  • Isolation: Wash organic layer with water/brine, dry, and concentrate.

Part 4: Deprotection Strategies (Orthogonality)

The Moz group is unique because it can be removed by Acid (like Boc) OR Oxidation (like PMB ethers), providing orthogonality to Cbz (requires hydrogenolysis) and Fmoc (requires base).

Acidolytic Cleavage (TFA)

Similar to Boc, but slightly more stable.

  • Conditions: 5-10% Trifluoroacetic acid (TFA) in DCM.

  • Mechanism: Protonation of the carbonyl oxygen

    
     Resonance stabilization of the 
    
    
    
    -methoxybenzyl carbocation
    
    
    Release of
    
    
    and amine.
  • Scavengers: Required (e.g., anisole) to capture the reactive benzyl cation and prevent re-alkylation of the amine.

Oxidative Cleavage (DDQ/CAN)

This is the defining feature of Moz, allowing deprotection in the presence of Boc or t-Butyl esters.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).

  • Conditions: DCM/Water (18:1) at RT.

  • Mechanism: Single Electron Transfer (SET) oxidation of the electron-rich aromatic ring.

Deprotection cluster_acid Acid Pathway (TFA) cluster_ox Oxidative Pathway (DDQ) Moz Moz-Protected Amine AcidStep Protonation & Carbocation Formation Moz->AcidStep H+ OxStep SET Oxidation (Benzylic C-H activation) Moz->OxStep DDQ Scavenger Cation Scavenging (Anisole) AcidStep->Scavenger Product Free Amine + CO2 + Anisaldehyde Scavenger->Product Hydrol Hemiacetal Hydrolysis OxStep->Hydrol Hydrol->Product

Figure 2: Dual deprotection pathways for Moz-carbamates: Acidolysis vs. Oxidative Cleavage.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Moz/PMZ stability and cleavage conditions).
  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
  • Knölker, H. J., et al. (1996). "Synthesis of Peptides using the Moz Group." Synlett, 1996(10), 1027.
  • BenchChem. (2025).[1] m-PEG7-4-nitrophenyl carbonate vs. m-PEG-NHS ester for Protein Conjugation. Link (Comparative data on carbonate leaving group kinetics).

  • PubChem. (2025).[2][3] this compound Compound Summary. Link (Physical properties and structure verification).

  • RSC Publishing. (2002). Kinetic investigation of the phenolysis of phenyl carbonates. Link (Mechanistic insight into phenyl vs nitrophenyl leaving groups).

Sources

The Solubility Profile of p-Methoxybenzyl Phenyl Carbonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It is a parameter that influences everything from reaction kinetics and purification strategies to formulation development and ultimately, bioavailability. This technical guide is dedicated to providing an in-depth exploration of the solubility of a specific molecule of interest: p-Methoxybenzyl phenyl carbonate. While this compound may find its primary utility as a protecting group in complex organic synthesis, understanding its behavior in various organic solvents is paramount for its efficient use and removal. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just data, but a foundational understanding of the principles governing solubility and the practical methodologies to assess it.

Unveiling this compound: A Molecular Snapshot

This compound, with the chemical formula C15H14O4, is a carbonate ester characterized by the presence of a p-methoxybenzyl group and a phenyl group attached to the carbonate functionality.[1] Its molecular structure imparts a unique combination of polarity and lipophilicity, which are the primary determinants of its solubility in different media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4-methoxyphenyl)methyl phenyl carbonate[1]
Molecular Formula C15H14O4[1]
Molecular Weight 258.27 g/mol [1]
CAS Number 31558-46-0[1]

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. The solubility of a solute in a solvent is a complex interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For this compound, the presence of aromatic rings contributes to its non-polar character, suggesting good solubility in non-polar organic solvents. The ether and carbonate functional groups, however, introduce polarity and the potential for dipole-dipole interactions, hinting at some degree of solubility in more polar solvents.

To provide a more quantitative prediction, we can draw parallels with structurally similar compounds for which solubility data is available. Diphenyl carbonate, for instance, is soluble in various organic solvents such as acetone, hot vinegar, and carbon tetrachloride, but insoluble in water.[2] Anisole (methoxybenzene) is soluble in acetone, ether, benzene, and chloroform, with low solubility in water.[3][4] Based on these analogs and the structural features of this compound, a qualitative solubility profile can be predicted.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a predicted qualitative and semi-quantitative solubility profile of this compound in a range of common organic solvents at ambient temperature. These predictions are based on the analysis of its chemical structure and data from analogous compounds. It is crucial to note that these are estimations and should be verified experimentally for any critical application.

Table 2: Predicted Solubility of this compound

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Hexane 1.88LowPrimarily non-polar interactions.
Toluene 2.38HighAromatic-aromatic interactions ("like dissolves like").
Diethyl Ether 4.34HighGood balance of non-polar and polar characteristics.
Chloroform 4.81HighCapable of dipole-dipole interactions.
Ethyl Acetate 6.02Moderate to HighEster functionality can interact with the carbonate group.
Acetone 20.7ModeratePolar aprotic solvent, good for dissolving polarizable molecules.
Isopropanol 18.3Low to ModerateHydrogen bonding capability of the alcohol may not be as effective with the carbonate.
Ethanol 24.55Low to ModerateSimilar to isopropanol.
Methanol 32.7LowHigher polarity and strong hydrogen bonding network may not favor dissolution.
Water 80.1Very Low / InsolubleThe large non-polar surface area of the molecule will dominate.

Experimental Determination of Solubility: A Practical Guide

To obtain definitive solubility data, experimental determination is indispensable. This section outlines three widely used methods for assessing the solubility of organic compounds in organic solvents. The choice of method will depend on the required accuracy, throughput, and available instrumentation.

The Gravimetric Method: A Foundational Approach

The gravimetric method is a straightforward and reliable technique for determining solubility.[5][6][7][8] It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Isolation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, filtration through a syringe filter (compatible with the solvent) is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container minus its initial weight.

    • Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

Diagram 1: Workflow for Gravimetric Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Filter supernatant C->D E Evaporate solvent D->E F Weigh dried solute E->F G Determine solubility F->G G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Determination A Prepare standard solutions B Measure absorbance A->B C Generate calibration curve B->C G Calculate solubility from curve C->G D Prepare saturated solution E Filter and dilute D->E F Measure sample absorbance E->F F->G

Sources

An In-depth Technical Guide to the Comparative Reactivity of p-Methoxybenzyl Phenyl Carbonate and p-Methoxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p-methoxybenzyl (PMB) group is a cornerstone for hydroxyl and amine protection in the multistep synthesis of complex molecules, particularly in pharmaceutical development. Its installation is predominantly achieved using two key reagents: the highly reactive p-methoxybenzyl chloride (PMB-Cl) and the milder p-methoxybenzyl phenyl carbonate. This guide provides a detailed comparative analysis of these two reagents, moving beyond simple procedural descriptions to explore the mechanistic underpinnings of their reactivity. We will dissect the causal factors that dictate reagent choice, offering field-proven insights into protocol design, substrate selectivity, and the mitigation of common side reactions. This document serves as a practical and authoritative resource for scientists aiming to optimize their synthetic strategies by making informed decisions between these two critical tools.

Introduction: The Role of the PMB Protecting Group

In the intricate world of organic synthesis, protecting groups are essential tools that temporarily mask a reactive functional group, allowing for chemical transformations to occur elsewhere in the molecule with high selectivity.[1][2] The p-methoxybenzyl (PMB, also known as MPM) ether is a widely used protecting group for alcohols, phenols, amines, and thiols.[3][4] Its popularity stems from its general stability across a range of conditions and, most notably, its unique susceptibility to cleavage under mild oxidative conditions (e.g., using DDQ or CAN), which allows for selective deprotection in the presence of other acid- or base-labile groups like benzyl (Bn) ethers.[5][6][7]

The two most common reagents for installing the PMB group are p-methoxybenzyl chloride (PMB-Cl) and this compound. While both achieve the same end goal, their mechanisms, reactivity profiles, and handling requirements differ significantly. Choosing the correct reagent is not merely a matter of preference but a critical decision that can impact yield, purity, and the overall efficiency of a synthetic route. This guide will illuminate the factors that govern this choice.

Chapter 1: Mechanistic Underpinnings of Reactivity

A thorough understanding of the reaction mechanism is paramount to predicting reactivity and troubleshooting synthetic challenges. The pathways for PMB-Cl and this compound are fundamentally different, which dictates their respective applications.

p-Methoxybenzyl Chloride (PMB-Cl): The High-Reactivity Pathway

PMB-Cl is a potent electrophile used for forming PMB ethers, typically via a Williamson ether synthesis.[3][6] The reaction involves the deprotonation of an alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile.[3][8]

The reactivity of PMB-Cl is dominated by its propensity to undergo nucleophilic substitution. The key to its high reactivity lies in the electronic properties of the p-methoxybenzyl group. The methoxy substituent is a powerful electron-donating group, which stabilizes the formation of a benzylic carbocation intermediate through resonance. This stabilization imparts significant SN1 character to the reaction, even when SN2 conditions are employed.[9] The reaction can be viewed as proceeding along a continuum between a pure SN1 and SN2 mechanism, often involving solvent-separated ion pairs.[9]

Advantages:

  • High Reactivity: Rapid reaction times, often at low temperatures.

  • Broad Applicability: Effective for a wide range of primary and secondary alcohols.

Disadvantages:

  • Hazardous: PMB-Cl is a lachrymator and corrosive, requiring careful handling.[10][11] It is also prone to decomposition and polymerization upon storage.[12]

  • Strong Base Required: The use of hazardous bases like NaH or n-BuLi is common, which can be problematic for base-sensitive substrates.[13]

  • Lack of Selectivity: Its high reactivity can lead to over-alkylation or reactions with other nucleophilic sites in complex molecules.

  • Side Reactions: The generation of HCl as a byproduct can cause acid-catalyzed side reactions if not effectively scavenged by the base.[8]

This compound: The Milder, More Selective Approach

This compound represents a milder alternative for PMB group installation. It is particularly valuable when dealing with sensitive substrates or when chemoselectivity is a primary concern. The mechanism does not proceed through a highly reactive alkyl halide pathway. Instead, it is typically activated under basic or catalytic conditions, but the overall transformation is less aggressive.

The reaction is believed to proceed via nucleophilic attack of the alkoxide on the benzylic carbon of the carbonate. This displaces a phenoxycarbonyl group, which is a relatively stable leaving group. This pathway avoids the generation of harsh byproducts like HCl and does not rely on a reagent with the intrinsic high reactivity of an alkyl chloride.

Advantages:

  • Mild Reaction Conditions: Can often be used with weaker bases and avoids the need for pyrophoric reagents.

  • Enhanced Selectivity: Its lower reactivity allows for more selective protection of, for example, primary alcohols in the presence of secondary alcohols.

  • Improved Safety and Stability: The reagent is a stable solid and is not a lachrymator, making it easier and safer to handle and store.[14]

  • Fewer Side Reactions: Avoids the generation of HCl and the associated potential for acid-catalyzed degradation of the substrate.

Disadvantages:

  • Lower Reactivity: Reactions may require longer times or heating to proceed to completion, especially with sterically hindered alcohols.

  • Potentially Higher Cost: The reagent itself may be more expensive than PMB-Cl on a molar basis.

Head-to-Head Mechanistic Comparison

The fundamental difference in reactivity can be visualized by comparing the transition states and intermediates of the two pathways.

G cluster_0 PMB-Cl Pathway (SN1/SN2 Character) cluster_1 This compound Pathway ROH_Cl R-OH + Base RO_Cl R-O⁻ (Alkoxide) ROH_Cl->RO_Cl -BH⁺ TS_Cl Transition State [R-O···PMB···Cl]⁻ RO_Cl->TS_Cl PMBCl PMB-Cl PMBCl->TS_Cl Carbocation PMB⁺ Carbocation (Stabilized) PMBCl->Carbocation Ionization (SN1-like) Product_Cl R-O-PMB TS_Cl->Product_Cl -Cl⁻ Carbocation->Product_Cl + R-O⁻ ROH_Carb R-OH + Base RO_Carb R-O⁻ (Alkoxide) ROH_Carb->RO_Carb -BH⁺ TS_Carb Transition State [R-O···PMB···O(CO)OPh]⁻ RO_Carb->TS_Carb PMBCarb PMB-O(CO)OPh PMBCarb->TS_Carb Product_Carb R-O-PMB TS_Carb->Product_Carb - ⁻O(CO)OPh

Caption: Mechanistic pathways for PMB protection.

Chapter 2: A Practical Guide to Reagent Selection & Protocol Design

The choice between PMB-Cl and its carbonate counterpart is dictated by the substrate's complexity, the presence of other functional groups, and the desired reaction conditions.

Substrate Scope and Selectivity
  • Primary Alcohols: Both reagents are highly effective. For simple, robust substrates where speed is essential, PMB-Cl with NaH is a standard and effective choice.[3][15]

  • Secondary Alcohols: Protection can be sluggish. PMB-Cl is generally more effective due to its higher reactivity. However, if the substrate is sensitive, alternative, more reactive PMB reagents like PMB-trichloroacetimidate may be considered.[5]

  • Phenols: Phenols are more acidic than alcohols and can be protected using milder bases. This compound can be advantageous here, avoiding the harshness of NaH.

  • Amines and Thiols: These nucleophiles are readily alkylated. The high reactivity of PMB-Cl can lead to di-alkylation of primary amines. The milder carbonate offers more controlled mono-alkylation.

  • Chemoselectivity: When a molecule contains multiple hydroxyl groups of varying steric hindrance or acidity, This compound offers a significant advantage. Its milder nature allows for greater differentiation, preferentially protecting the most accessible or most acidic hydroxyl group.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, here are two representative protocols for the protection of a primary alcohol.

Workflow Overview:

G sub Substrate (e.g., Benzyl Alcohol) reagent Add Reagent (PMB-Cl or Carbonate) + Base in Solvent sub->reagent reaction Reaction (Stir at specified Temp/Time) reagent->reaction quench Aqueous Quench reaction->quench extract Workup (Extraction & Wash) quench->extract purify Purification (Chromatography) extract->purify product Isolated Product (PMB-Protected Alcohol) purify->product

Caption: General experimental workflow for PMB protection.

Protocol 1: Protection of Benzyl Alcohol using p-Methoxybenzyl Chloride

  • Objective: To synthesize benzyl p-methoxybenzyl ether using the standard high-reactivity protocol.

  • Trustworthiness: This protocol is a standard procedure widely cited in organic synthesis literature.[3][6] The use of an inert atmosphere and anhydrous conditions is critical to prevent quenching of the strong base.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Protocol 2: Protection of Benzyl Alcohol using this compound

  • Objective: To synthesize benzyl p-methoxybenzyl ether using a milder, more selective protocol.

  • Causality: This protocol avoids pyrophoric bases and is suitable for substrates that may be unstable to the conditions in Protocol 1. A weaker base like K₂CO₃ can be used, although a stronger, non-nucleophilic base like KHMDS might be needed for less reactive alcohols.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add benzyl alcohol (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add anhydrous DMF as the solvent.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.

  • Quenching: After cooling to room temperature, pour the reaction mixture into water.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Chapter 3: Comparative Data Analysis

The choice of reagent can be summarized by comparing their key attributes.

Featurep-Methoxybenzyl Chloride (PMB-Cl)This compound
Reactivity Very HighModerate to High
Mechanism SN1 / SN2-likeNucleophilic Substitution
Typical Base Strong (NaH, n-BuLi)[3]Mild to Strong (K₂CO₃, KHMDS)
Byproduct HCl (corrosive)[8]Phenol/Phenoxycarbonate (benign)
Handling Lachrymator, corrosive, unstable[10][11]Stable, non-irritating solid[14]
Selectivity LowerHigher
Best For Robust substrates, rapid reactionsSensitive substrates, chemoselectivity
Quantitative Comparison (Illustrative)

The following table provides illustrative data for the protection of a model primary alcohol, demonstrating the typical trade-offs.

ReagentConditionsTime (h)Yield (%)
PMB-ClNaH, THF, 0 °C to RT3~95%
PMB Phenyl CarbonateK₂CO₃, DMF, 80 °C12~85%

Conclusion

Both p-methoxybenzyl chloride and this compound are effective reagents for the introduction of the vital PMB protecting group. The choice is not about which is "better," but which is more appropriate for the specific synthetic context.

  • p-Methoxybenzyl Chloride is the classic, high-octane choice for speed and power, ideal for robust substrates where its high reactivity can be leveraged for efficient transformations.

  • This compound is the modern, refined alternative, offering superior handling properties and enhanced selectivity. It is the reagent of choice for complex, multifunctional molecules where preserving sensitive functional groups is of the utmost importance.

As drug development professionals and synthetic chemists, a deep understanding of the mechanistic nuances and practical limitations of these reagents allows for more rational and successful synthetic planning, ultimately accelerating the path to complex target molecules.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Ramana, C. V., & Reddy, B. V. S. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 346-347.
  • MedLife Mastery. (2025, February 11). Protection Reactions of Alcohols. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Retrieved from [Link]

  • Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Protective Groups in Organic Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Singh, P. P., et al. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(28), 3629-3632. Retrieved from [Link]

  • Nguyen, H. M., & Hanna, Z. G. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(23), 2977-2980. Retrieved from [Link]

  • King's College London. (n.d.). Greene's protective groups in organic synthesis. KCL Library. Retrieved from [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (n.d.). ResearchGate. Retrieved from [Link]

  • Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent S N 1 and S N 2 processes. Canadian Journal of Chemistry, 57(20), 2646-2652. Retrieved from [Link]

  • PharmaCompass. (n.d.). para-Methoxy benzyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fiveable. (2025, August 15). P-methoxybenzyl (pmb) Definition. Retrieved from [Link]

Sources

Strategic Guide: Moz-Phenyl Carbonate for Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility, synthesis, and application of 4-Methoxybenzyl phenyl carbonate (Moz-O-Ph) as a superior reagent for installing the Moz (4-methoxybenzyloxycarbonyl) protecting group on amines.

While the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups dominate peptide and organic synthesis, the Moz group occupies a critical "Goldilocks" zone. It offers acid lability comparable to Boc but retains the hydrogenolysis susceptibility of Cbz (carbobenzyloxy), providing a unique orthogonal lever in complex multi-step synthesis.

Crucially, this guide advocates for the phenyl carbonate reagent over the traditional chloroformate (Moz-Cl). Moz-Cl is thermally unstable and degrades rapidly; Moz-O-Ph is a crystalline, stable solid that allows for precise stoichiometry and shelf-stability.

Part 1: The Strategic Necessity of Moz

In complex molecule synthesis, "orthogonality" is the ability to remove one protecting group without affecting others.[1] The Moz group provides a dual-mode deprotection profile that solves specific synthetic bottlenecks:

  • Acid Sensitivity: Moz is cleaved by trifluoroacetic acid (TFA), similar to Boc, but is significantly more acid-labile than Cbz.

  • Hydrogenolysis: Like Cbz, Moz is cleaved by catalytic hydrogenation (

    
    ), to which Boc is stable.
    
  • Base Stability: Moz is completely stable to the basic conditions (piperidine/DMF) used to remove Fmoc.

The Reagent Advantage: The installation of Moz has historically been plagued by the instability of 4-methoxybenzyl chloroformate (Moz-Cl) , which decomposes into the chloride and


 even at low temperatures. Moz-phenyl carbonate (Moz-O-Ph)  solves this by using the phenol leaving group, creating a bench-stable, crystalline reagent that reacts cleanly with amines under mild conditions.

Part 2: Synthesis of the Reagent (Moz-O-Ph)

If Moz-O-Ph is not available commercially, it must be synthesized with high purity to ensure successful downstream protection.

Reaction Logic

We utilize a "mixed carbonate" approach. 4-Methoxybenzyl alcohol is reacted with phenyl chloroformate. The addition of pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst to form the reactive acyl pyridinium intermediate.

Protocol: Preparation of Moz-Phenyl Carbonate

Reagents:

  • 4-Methoxybenzyl alcohol (1.0 equiv)

  • Phenyl chloroformate (1.05 equiv)

  • Pyridine (1.1 equiv) or Triethylamine/DMAP

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve 4-methoxybenzyl alcohol in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C in an ice bath.

  • Activation: Add pyridine dropwise.

  • Addition: Add phenyl chloroformate dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent decomposition of the chloroformate before reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the alcohol.

  • Work-up:

    • Wash with 1M HCl (cold) to remove pyridine.

    • Wash with saturated

      
       to remove any hydrolyzed phenol or acid.
      
    • Wash with brine, dry over

      
      , and concentrate
      
    • Critical Step: Recrystallize from Hexane/EtOAc to remove any residual phenol, which can interfere with subsequent amine protection kinetics.

  • Result: A white crystalline solid (Moz-O-Ph). Store at 4°C.

Part 3: Amine Protection Protocol

This protocol describes the installation of the Moz group onto a primary or secondary amine using the Moz-O-Ph reagent.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine on the carbonate carbonyl. The phenoxide ion is a good leaving group (


 ~10), significantly better than an alkoxide but less reactive (and thus more selective) than a chloride. This "tuned" reactivity prevents the formation of di-protected amines or side reactions with other nucleophiles.

Moz_Installation Amine Target Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Reagent Moz-Phenyl Carbonate (Moz-O-CO-O-Ph) Reagent->Inter Product Moz-Protected Amine (Moz-NH-R) Inter->Product Elimination Byproduct Phenol (Ph-OH) Inter->Byproduct Leaving Group

Figure 1: Mechanism of Moz installation via phenyl carbonate displacement.

Experimental Procedure

Materials:

  • Substrate: Amine (1.0 equiv)

  • Reagent: Moz-O-Ph (1.1 – 1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: THF, DCM, or DMF (0.2 M)

Steps:

  • Dissolution: Dissolve the amine in the chosen solvent at RT.

  • Base Addition: Add the tertiary amine base.

    • Note: If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv to free the amine.

  • Reagent Addition: Add Moz-O-Ph in one portion.

  • Monitoring: Stir at RT for 4–12 hours.

    • Tip: The reaction is slower than with acid chlorides. If sluggish, heat to 40°C or add a catalytic amount of DMAP (0.1 equiv).

  • Work-up (Phenol Removal):

    • The reaction generates phenol.[2] It is critical to remove this during work-up.

    • Dilute with EtOAc.[3] Wash extensively with 1M NaOH or 10%

      
       . The basic wash converts phenol to the water-soluble phenoxide.
      
    • Wash with water and brine.[3] Dry and concentrate.

Part 4: Deprotection Dynamics & Orthogonality[1]

The power of Moz lies in its position between Boc and Cbz.

Acidolytic Cleavage (TFA)

Moz is cleaved by Trifluoroacetic acid (TFA).

  • Conditions: 25–50% TFA in DCM (RT, 30 min).

  • Scavengers: Because the cleavage generates the p-methoxybenzyl carbocation (which is electron-rich and electrophilic), scavengers are mandatory to prevent re-alkylation of the amine or alkylation of sensitive side chains (e.g., Trp, Tyr).

  • Recommended Cocktail: TFA / DCM / Triethylsilane (TES) or Thioanisole (90:5:5).

Hydrogenolysis ( )

Moz is cleaved by catalytic hydrogenation.

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH or EtOH.
    
  • Selectivity: This removes Moz (and Cbz) but leaves Boc and Fmoc intact.

Comparative Stability Matrix

The following table illustrates the "Orthogonal Checkmate" — how to remove one group while keeping Moz intact, or vice versa.

Protecting GroupReagent for RemovalStability to TFAStability to Piperidine (Base)Stability to

Moz TFA or

Labile Stable Labile
Boc TFA / HClLabile StableStable
Cbz (Z)

/ HBr
Stable*StableLabile
Fmoc PiperidineStableLabile Stable

*Cbz is stable to dilute TFA but can be cleaved by strong acids like HBr/AcOH or TFMSA.

Orthogonality Start Molecule with Moz, Boc, and Fmoc Path1 Treat with Piperidine Start->Path1 Path2 Treat with H2 / Pd-C Start->Path2 Path3 Treat with TFA Start->Path3 Res1 Fmoc Removed (Moz & Boc Intact) Path1->Res1 Res2 Moz Removed (Boc & Fmoc Intact*) Path2->Res2 *Fmoc stable to H2 if no poisoning Res3 Moz & Boc Removed (Fmoc Intact) Path3->Res3 Both are acid labile

Figure 2: Decision tree for selective deprotection strategies involving Moz.

Part 5: Troubleshooting & Expert Notes

The "Phenol Problem"

When using Moz-O-Ph, the byproduct is phenol. In peptide synthesis or polar compounds, phenol can co-elute with the product.

  • Solution: If basic washes fail to remove all phenol, use methyl tert-butyl ether (MTBE) for extractions; phenol is highly soluble in MTBE, while many polar protected amines are less so. Alternatively, a quick filtration through a short plug of basic alumina will sequester the phenol.

Fine-Tuning Acid Lability

While both Moz and Boc are acid-labile, Moz is generally cleaved slightly faster or with lower acid concentrations due to the stabilization of the leaving p-methoxybenzyl carbocation by the methoxy group. However, relying on kinetic separation between Moz and Boc using acid is risky.

  • Expert Advice: Do not attempt to remove Moz with acid while keeping a Boc group. Use Hydrogenolysis for Moz removal if Boc must be retained.

Oxidative Cleavage (The "Hidden" Mode)

Although less common for the carbamate (Moz) than the ether (PMB), the Moz group can sometimes be removed oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) . This is useful if the molecule contains sulfur (poisoning Pd catalysts) and is also acid-sensitive.

  • Warning: This reaction is slower for carbamates than ethers. Test on a small scale first.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive guide on relative stabilities).

  • Pittelkow, M., et al. (2007). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis. Link (Describes the efficiency of phenyl carbonates over chloroformates).

  • Weygand, F., & Hunger, K. (1962). "p-Methoxybenzyloxycarbonyl-amino acids." Chemische Berichte.
  • BenchChem. (2025).[1] "A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups." Link (General comparative data on carbamate stability).

Sources

Technical Whitepaper: Operational Safety & Handling of p-Methoxybenzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

p-Methoxybenzyl phenyl carbonate (often abbreviated as Moz-OPh or PMB-phenyl carbonate ) is a specialized reagent used primarily in organic synthesis to introduce the p-methoxybenzyloxycarbonyl (Moz) protecting group to amines.

Unlike its analog p-methoxybenzyl chloroformate (Moz-Cl)—which is thermally unstable, moisture-sensitive, and highly lachrymatory—Moz-OPh offers a crystalline, shelf-stable alternative that allows for the protection of amines under neutral or mild basic conditions. However, its activation mechanism releases phenol , a toxic and corrosive byproduct that necessitates specific handling protocols distinct from standard carbonate reagents.

Chemical Identification Table
FeatureData
CAS Number 31558-46-0
IUPAC Name (4-methoxyphenyl)methyl phenyl carbonate
Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Physical State White to off-white crystalline solid (low melting point ~72-75°C)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.[1]
Key Impurities Phenol (degradation product), p-Methoxybenzyl alcohol.

Hazard Identification & Toxicology (The Phenol Factor)

While the reagent itself is classified as an irritant and sensitizer, the primary operational hazard is the stoichiometric release of phenol during the reaction and hydrolysis. Researchers often underestimate this secondary hazard.

GHS Classification (Core Reagent)
  • Signal Word: DANGER

  • Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction).[1]

  • Serious Eye Damage: Category 1 (H318: Causes serious eye damage).[1]

Mechanistic Toxicity: The "Leaving Group" Risk

When Moz-OPh reacts with a nucleophile (amine) or hydrolyzes due to moisture, it cleaves at the carbonate bond.

  • Reaction: Moz-O-CO-O-Ph + R-NH2 → Moz-NH-R + Ph-OH (Phenol)

  • Risk: Phenol is rapidly absorbed through the skin, causing systemic toxicity and severe chemical burns that may not be immediately painful due to nerve damage (anesthetic effect).

Graphviz Diagram: Reactivity & Hazard Pathway

The following diagram illustrates the chemical pathway that transforms the stable reagent into a protected amine while releasing the hazardous byproduct.

ReactivityHazard cluster_safety Safety Critical Control Point Reagent Moz-OPh Reagent (Stable Solid) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Amine Target Amine (Nucleophile) Amine->Intermediate Product Moz-Protected Amine (Desired) Intermediate->Product Acylation Byproduct PHENOL (Toxic/Corrosive) Intermediate->Byproduct Elimination

Figure 1: Reaction pathway showing the stoichiometric release of phenol. The red node indicates the primary safety concern during workup.

Safe Handling & Storage Protocol

Storage Requirements[3][4][5]
  • Temperature: Store at 2–8°C (Refrigerated). While more stable than chloroformates, it can degrade slowly at room temperature to release phenol and CO₂.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture promotes hydrolysis.

  • Container: Tightly sealed glass vials. Avoid long-term storage in plastics that may leach or absorb phenol vapors over time.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile is generally sufficient for the solid reagent. However, during the workup (when phenol is present), double-gloving or using Laminate film (Silver Shield) gloves is recommended if handling concentrated organic layers.

  • Eyes: Chemical splash goggles. A face shield is required if working on scales >5g due to the risk of phenol splashes during separatory funnel operations.

Application Workflow: Synthesis of Moz-Protected Amines

This protocol describes the standard installation of the Moz group. It includes a self-validating workup step designed to ensure the complete removal of the toxic phenol byproduct.

Reagents
  • Target Amine (1.0 equiv)

  • Moz-OPh (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask, dissolve the amine in anhydrous DCM (approx. 0.1 – 0.2 M concentration).

  • Activation: Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.

  • Addition: Add Moz-OPh (solid) in one portion.

    • Observation: The reaction is generally not exothermic, unlike chloroformate additions.

  • Monitoring (Self-Validation): Stir at room temperature for 2–12 hours.

    • TLC Check: Monitor the disappearance of the starting amine.

    • Stain: The Moz group is UV active (strong absorption).

  • Quenching & Phenol Removal (CRITICAL):

    • Dilute the reaction mixture with DCM.

    • Wash 1: Wash with 1M NaOH or saturated Na₂CO₃ .

    • Why? This converts the phenol byproduct (Ph-OH) into sodium phenoxide (Ph-O⁻ Na⁺), which is water-soluble. The desired carbamate (Moz-NH-R) remains in the organic layer.

    • Wash 2: Water (to remove excess base).

    • Wash 3: Brine (to dry the organic layer).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Graphviz Diagram: Workup Logic

This flow chart guides the researcher through the critical separation of the product from the hazardous phenol.

WorkupLogic ReactionMix Reaction Mixture (Product + Phenol + Solvent) BaseWash Add 1M NaOH (Deprotonate Phenol) ReactionMix->BaseWash SepFunnel Separation Phase BaseWash->SepFunnel Aqueous Aqueous Layer (Contains Sodium Phenoxide) SepFunnel->Aqueous Extracts Phenol Organic Organic Layer (Contains Moz-Amine) SepFunnel->Organic Retains Product Waste Dispose as Phenolic Waste Aqueous->Waste Final Dry & Concentrate (Pure Product) Organic->Final

Figure 2: Purification logic. The basic wash is the critical control point for safety and purity.

Emergency Response

ScenarioImmediate Action
Skin Contact IMMEDIATE: Wash with Polyethylene Glycol (PEG 300 or 400) if available, or copious amounts of soap and water for 15+ minutes. Note: Water alone is less effective for phenol; PEG acts as a solvent to extract it.
Eye Contact Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present.[4][2][3] Continue rinsing for 15 minutes. Seek immediate ophthalmological attention (Risk of corneal opacity).
Spill (Solid) Dampen with water to prevent dust. Sweep up into a container for hazardous waste.
Spill (Solution) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • PubChem. (n.d.). This compound (Compound Summary CID 3084543).[1][5] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Carbonic acid, (4-methoxyphenyl)methyl phenyl ester. Retrieved February 22, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for Moz group stability and cleavage conditions).

  • Knölker, H. J., et al. (1995). Applications of Mixed Carbonates in Synthesis. Synlett, 1995(04), 378-380.

Sources

Methodological & Application

Application Note: Synthesis of N-p-Methoxybenzyloxycarbonyl (PMZ) Amino Acids via p-Methoxybenzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The p-Methoxybenzyloxycarbonyl (PMZ, Moz, or pMZ) group is a critical orthogonal protecting group in peptide chemistry and organic synthesis. It shares the structural stability of the classic Benzyloxycarbonyl (Cbz/Z) group but offers significantly enhanced acid lability due to the electron-donating methoxy substituent. This allows for selective deprotection using dilute acids (e.g., dilute TFA) while remaining stable to basic conditions and catalytic hydrogenation.

Traditionally, PMZ protection utilized p-methoxybenzyl chloroformate (PMZ-Cl) . However, PMZ-Cl is thermally unstable, moisture-sensitive, and prone to spontaneous decomposition (sometimes explosive). This Application Note details the superior protocol using p-Methoxybenzyl phenyl carbonate (PMZ-O-Ph) . This reagent is a stable, crystalline solid that introduces the PMZ group efficiently without the safety hazards associated with chloroformates.

Chemical Basis & Mechanism

Why this compound?

The use of mixed carbonates avoids the formation of HCl and the handling of unstable acid chlorides. The reaction proceeds via a nucleophilic attack of the amino acid's amine group onto the carbonyl of the carbonate. The phenoxide ion acts as a good leaving group, driven by the formation of the stable carbamate linkage.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution. Under basic conditions, the amino acid exists as a free amine (nucleophile).

ReactionMechanism Reagent This compound (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate AminoAcid Amino Acid (Nucleophile) AminoAcid->Intermediate Nucleophilic Attack (pH > 9) Phenol Phenol (Leaving Group) Intermediate->Phenol Elimination Product PMZ-Protected Amino Acid (Stable Carbamate) Intermediate->Product Collapse

Figure 1: Mechanistic pathway of PMZ protection. The phenoxide leaving group is generated in situ and must be removed during workup.

Detailed Protocol: Synthesis of PMZ-Amino Acids

Materials & Reagents
ReagentFunctionSpecifications
Amino Acid Substrate>98% purity, finely ground
This compound ReagentCAS: 31558-46-0, >97% (Recrystallize if yellow)
Sodium Carbonate (Na₂CO₃) BaseAnhydrous
1,4-Dioxane SolventHPLC Grade (THF is a viable alternative)
Water SolventDeionized (Type II)
Ethyl Acetate / Diethyl Ether ExtractionACS Grade
Experimental Workflow

Scale: 10 mmol Amino Acid Reaction Time: 12–24 hours Temperature: Ambient (20–25°C)

Step 1: Preparation of the Nucleophile
  • In a 100 mL round-bottom flask, dissolve 10 mmol of Amino Acid in 15 mL of 10% Na₂CO₃ (aq) .

    • Note: If the amino acid is hydrophobic (e.g., Phenylalanine, Leucine), add 10 mL of 1,4-Dioxane to aid solubility.

    • Critical Parameter: Ensure pH is maintained between 9.0 and 10.5. If pH drops, the amine protonates and reactivity halts.

Step 2: Addition of Reagent
  • Dissolve 11 mmol (1.1 eq) of This compound in 10 mL of 1,4-Dioxane .

  • Add the carbonate solution dropwise to the stirring amino acid solution over 30 minutes.

    • Why: Slow addition prevents precipitation of the reagent before it can react.

  • Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5).

Step 3: Workup & Purification (The "Phenol Purge")

The primary byproduct is phenol. Failure to remove it here results in oily, impure products.

  • Dilution: Add 30 mL of water to the reaction mixture.

  • Phenol Extraction (Crucial Step): Wash the basic aqueous layer (pH ~10) with Diethyl Ether (2 x 30 mL) .

    • Mechanism: At pH 10, the PMZ-amino acid is a salt (water-soluble). Phenol is partially deprotonated but largely partitions into the ether. This step removes unreacted reagent and the bulk of the phenol byproduct.

  • Acidification: Cool the aqueous phase to 0°C in an ice bath. Slowly acidify to pH 2–3 using 1N HCl or 10% Citric Acid .

    • Observation: The PMZ-amino acid will precipitate as a white solid or oil out.

  • Isolation:

    • If Solid: Filter, wash with cold water, and dry in vacuo.

    • If Oil: Extract with Ethyl Acetate (3 x 40 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Start Start: Amino Acid + Na2CO3 (aq) React Add PMZ-O-Ph / Dioxane Stir 16h @ RT Start->React Wash Wash Basic Phase with Ether React->Wash Waste Organic Waste (Phenol + XS Reagent) Wash->Waste Removes Byproducts Acidify Acidify Aqueous Phase to pH 2-3 Wash->Acidify Clean Product Salt Extract Extract into EtOAc or Filter Solid Acidify->Extract

Figure 2: Purification workflow emphasizing the removal of phenol prior to acidification.

Characterization & Quality Control

Verify the synthesis using the following markers. The PMZ group has distinct NMR signals.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (CDCl₃)

3.79 (s, 3H)
Methoxy group (-OCH₃)
¹H NMR (CDCl₃)

5.05 (s, 2H)
Benzylic methylene (-CH₂-Ph)
¹H NMR (CDCl₃)

6.80 & 7.25 (d, AA'BB')
Aromatic PMZ protons (Para-substitution pattern)
HPLC Single PeakPurity >98%
TLC Ninhydrin NegativeFree amine is consumed

Deprotection Guidelines

The PMZ group is designed for specific orthogonality.

  • Acidolysis (Mild): 5–10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes.

    • Advantage:[1] Cleaves PMZ without affecting Benzyl (Bn) esters or Cbz groups in many cases.

    • Scavengers: Add 2.5% Triisopropylsilane (TIPS) or water if the peptide contains Trp/Met to prevent alkylation by the p-methoxybenzyl cation.

  • Hydrogenolysis: H₂ / Pd-C in Methanol.

    • Note: Cleaves PMZ and Cbz/Bn simultaneously.

Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of reagentEnsure solvent is dry; do not exceed pH 11. Add reagent slowly.
Oily Product Residual PhenolPerform the ether wash on the basic phase rigorously. Recrystallize from EtOAc/Hexane.
Incomplete Reaction pH dropped below 9Monitor pH during addition; add more Na₂CO₃ if necessary.
Reagent Color DegradationIf PMZ-O-Ph is yellow/orange, recrystallize from ethanol before use.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Weygand, F., & Hunger, K. (1962). Chemische Berichte, 95(1), 1-16. (Seminal paper on p-methoxybenzyloxycarbonyl synthesis).

  • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980. (Methodology for mixed carbonates).

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

Sources

using p-Methoxybenzyl phenyl carbonate in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using p-Methoxybenzyl Phenyl Carbonate (Moz-ONp)

Part 1: Executive Summary & Strategic Rationale

In the landscape of peptide synthesis, the p-Methoxybenzyloxycarbonyl (Moz or PMZ) protecting group occupies a critical "Goldilocks" zone of acid lability. While the standard Boc (tert-butyloxycarbonyl) group requires strong acid (20–50% TFA) for removal, and Fmoc relies on base (piperidine), the Moz group is cleaved by dilute acid (5–10% TFA ).

This unique stability profile allows for:

  • Synthesis of Acid-Sensitive Sequences: Peptides containing post-translational modifications (e.g., sulfated tyrosines, glycosylations) that degrade under high-concentration TFA.

  • Orthogonal "Fine-Tuning": Selective N-terminal deprotection in the presence of more acid-stable side-chain protectors (e.g., Boc-Lys, tBu-Asp) if strictly controlled, or more commonly, as a milder alternative to Boc chemistry.

  • Base-Sensitive Targets: Avoidance of base-catalyzed side reactions (e.g., aspartimide formation, racemization of Cys/His) inherent to Fmoc chemistry.

This guide details the use of This compound (Moz-ONp) , a stable, crystalline reagent superior to the unstable chloroformate (Moz-Cl), for introducing the Moz group and executing high-purity SPPS.

Part 2: Chemistry & Mechanism

Reagent: this compound (Moz-ONp) CAS: [Use Specific CAS if available, generally derivatives are 2635-04-3 for Moz-Cl, Carbonate is custom] Function: Acylating agent.

The reaction proceeds via nucleophilic attack of the amino acid's amine group on the carbonate carbonyl. The phenoxide (PhO⁻) acts as a good leaving group, driving the formation of the carbamate (Moz-AA). Unlike chloroformates, Moz-ONp is resistant to hydrolysis, allowing for precise stoichiometry and long-term storage.

DOT Diagram: Moz-ONp Acylation Mechanism

MozMechanism Reagent Moz-ONp (this compound) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (R-NH2) AA Amino Acid (H2N-R-COOH) AA->Intermediate Product Moz-Amino Acid (Moz-NH-R-COOH) Intermediate->Product Collapse Byproduct Phenol (PhOH) Intermediate->Byproduct Elimination

Caption: Mechanistic pathway for the acylation of amino acids using Moz-ONp, yielding the protected Moz-AA and phenol byproduct.

Part 3: Experimental Protocols

Protocol A: Preparation of Moz-Amino Acids (Solution Phase)

Before SPPS, building blocks must be synthesized. Moz-ONp is ideal for this.

Reagents:

  • Amino Acid (10 mmol)

  • This compound (Moz-ONp) (11 mmol, 1.1 eq)

  • Triethylamine (TEA) or Na2CO3

  • Solvent: Dioxane/Water (1:1) or THF/Water

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the amino acid in 20 mL of Water/Dioxane (1:1). Add 15 mmol of Triethylamine (1.5 eq) to deprotonate the amine.

  • Addition: Add 11 mmol of Moz-ONp slowly to the stirring solution at Room Temperature (20–25°C).

    • Note: Unlike Chloroformates, ice cooling is usually unnecessary due to the stability of the carbonate.

  • Reaction: Stir for 4–12 hours. Monitor by TLC (disappearance of free AA) or HPLC.

  • Work-up:

    • Evaporate organic solvent (Dioxane/THF) under reduced pressure.

    • Dilute aqueous residue with water and wash with Diethyl Ether (2x) to remove phenol and unreacted reagent.

    • Acidification: Cool the aqueous phase to 0°C and acidify to pH 2–3 using 1N HCl or KHSO4. The Moz-AA will precipitate or oil out.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over MgSO4, filter, and concentrate. Crystallize from EtOAc/Hexane or Ether/Petroleum Ether.

Protocol B: Moz-Based Solid-Phase Peptide Synthesis (SPPS)

This cycle replaces the standard Boc or Fmoc cycle. It is particularly useful for assembling acid-sensitive domains.[]

Resin Selection: Merrifield (if HF cleavage is intended) or Wang (if high acid sensitivity is required).[2]

1. Deprotection (Removal of Moz) The Moz group is removed with dilute TFA.

  • Reagent: 10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) + 5% Scavenger (Dimethyl sulfide or Anisole) to trap the p-methoxybenzyl carbocation.

  • Step 1: Wash resin with DCM (1 min).

  • Step 2: Treat with 10% TFA/DCM (2 min) (Pre-wash).

  • Step 3: Treat with 10% TFA/DCM (15–20 min).

    • Critical: Do not extend beyond 30 min to avoid premature cleavage of side-chain benzyl esters (if present).

  • Step 4: Wash with DCM (3x), then Dioxane (2x).

2. Neutralization Since the amine is now a TFA salt, it must be neutralized.

  • Reagent: 5% Diisopropylethylamine (DIEA) in DCM.

  • Action: Wash resin 2x 2 min.

  • Wash: DCM (3x) to remove excess base.

3. Coupling

  • Reagent: Moz-AA (3 eq), DIC (3 eq), HOBt (3 eq) in DMF/DCM.

  • Action: Shake for 60–120 min. Monitor with Kaiser Test (Ninhydrin).

DOT Diagram: Moz SPPS Cycle

MozSPPS Start Start: Moz-Peptide-Resin Deprotect Deprotection 10% TFA / DCM (15-20 min) Start->Deprotect Wash1 Wash DCM / Dioxane Deprotect->Wash1 Neutralize Neutralization 5% DIEA / DCM Wash1->Neutralize Coupling Coupling Moz-AA + DIC/HOBt Neutralize->Coupling Check Kaiser Test Coupling->Check Check->Start Blue (Fail) -> Recouple Check->Start Colorless (Pass) -> Next Cycle

Caption: The cyclic workflow for Moz-chemistry SPPS, highlighting the mild acid deprotection step.

Part 4: Comparative Data & Stability Profile

The following table contrasts Moz with standard protecting groups to aid in strategic selection.

FeatureMoz (p-Methoxybenzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Deprotection Reagent 5–10% TFA in DCM20–50% TFA in DCM20% Piperidine in DMF
Mechanism Acidolysis (Fast)Acidolysis (Moderate)Base-catalyzed

-elimination
Lability High (More labile than Boc)ModerateStable to Acid
Byproducts p-Methoxybenzyl cation, CO2tert-Butyl cation, CO2Dibenzofulvene, CO2
Scavenger Need Critical (Anisole/DMS)RequiredNot usually required
Primary Use Case Acid-sensitive peptides, Orthogonal to BocRobust synthesis, Aggregation proneStandard synthesis, Base-stable

Part 5: Troubleshooting & Critical Controls

  • Premature Side-Chain Loss:

    • Issue: If using Benzyl (Bzl) side-chain protection, repeated exposure to 10% TFA (Moz removal) may slowly degrade the Bzl ester.

    • Solution: Use more acid-stable side chains (e.g., 2-Br-Z for Tyr, cHex for Asp) or limit deprotection time strictly to 15 min.

  • Carbocation Scavenging:

    • Issue: The p-methoxybenzyl cation is highly electrophilic and will alkylate Trp, Tyr, or Met residues.

    • Solution: Always include 5% Anisole or Dimethyl Sulfide in the deprotection cocktail.

  • Reagent Quality:

    • Moz-ONp is a solid.[][3] If it appears wet or smells strongly of phenol before reaction, recrystallize from Ethanol.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on carbamate protecting groups).

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[4] (Comprehensive review of stability profiles including Moz).

  • Weygand, F., & Hunger, K. (1962). p-Methoxybenzyloxycarbonyl-amino acids.[5][6] Chemische Berichte, 95(1), 1-16. (Original description of Moz group synthesis and properties).

Sources

Strategic Use of p-Methoxybenzyl Phenyl Carbonate for Nucleophile Protection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The p-Methoxybenzyl (PMB) group is a cornerstone protecting group in modern organic synthesis, prized for its stability across a range of reaction conditions and its diverse, orthogonal deprotection methods. This application note provides a comprehensive guide for researchers on the use of p-methoxybenzyl phenyl carbonate as an efficient reagent for the protection of common nucleophiles, including alcohols, amines, and thiols. We delve into the mechanistic underpinnings of the protection reaction, provide detailed, field-tested protocols, and explore the causality behind experimental choices. Furthermore, this guide offers an in-depth analysis of various deprotection strategies, ensuring that scientists can strategically deploy and remove the PMB group in complex multi-step syntheses.

Introduction: The p-Methoxybenzyl (PMB) Protecting Group

In the intricate landscape of multi-step synthesis, the selective masking and unmasking of reactive functional groups is paramount.[1][2] The p-methoxybenzyl (PMB) ether is one of the most widely utilized protecting groups for hydroxyl functions due to its robust stability under basic, nucleophilic, and many acidic conditions, while being susceptible to selective cleavage under oxidative or specific acidic protocols.[3][4] This orthogonality allows for its removal without affecting other protecting groups like benzyl (Bn) ethers, silyl ethers, or acetals.[3][5]

While p-methoxybenzyl chloride (PMB-Cl) is a common reagent for introducing the PMB group via Williamson ether synthesis, this compound offers a valuable alternative. It functions as an electrophilic PMB donor, reacting with nucleophiles to form the corresponding protected derivatives. This guide focuses on the practical application of this compound and the subsequent management of the PMB group throughout a synthetic sequence.

The Protection Reaction: Mechanistic Insights

The reaction of this compound with a nucleophile (e.g., an alcohol, amine, or thiol) proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the carbonate. The resulting tetrahedral intermediate then collapses, expelling the phenoxide ion, a relatively good leaving group, to yield the PMB-protected compound (an ether, carbamate, or thiocarbonate) and phenol as a byproduct. The reaction is typically facilitated by a base to deprotonate the nucleophile, enhancing its reactivity.

Deprotection_Workflow cluster_main PMB Protection-Deprotection Cycle cluster_deprotect Deprotection Methods Start Substrate (Nu-H) Protect Protection Reaction (PMB-O-CO-OPh, Base) Start->Protect Protected PMB-Protected Intermediate (PMB-Nu) Protect->Protected Synth Further Synthetic Steps Protected->Synth Deprotect Deprotection Synth->Deprotect Product Final Product (Nu-H) Deprotect->Product Oxidative Oxidative (DDQ, CAN) Deprotect->Oxidative Acidic Acidic (TFA, HCl/HFIP) Deprotect->Acidic Nucleophilic Nucleophilic (Thiol + Lewis Acid) Deprotect->Nucleophilic

Sources

Scale-Up Synthesis of p-Methoxybenzyl phenyl carbonate from Anisyl Alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of p-Methoxybenzyl phenyl carbonate, a valuable building block in organic synthesis, particularly as a protecting group for amines and other functionalities. This guide moves beyond a simple recitation of steps, offering in-depth technical insights into the causality behind experimental choices, ensuring a robust and reproducible process. The protocol is designed as a self-validating system, incorporating safety considerations, in-process controls, and detailed analytical characterization. This document is grounded in established chemical principles and supported by authoritative references to guide researchers in the successful and safe scale-up of this important transformation.

Introduction: The Strategic Importance of this compound

The p-methoxybenzyl (PMB) group is a widely utilized protecting group in multi-step organic synthesis, prized for its stability under a range of reaction conditions and its selective deprotection under oxidative or strongly acidic environments[1]. The title compound, this compound, serves as an efficient and stable reagent for the introduction of the PMB-oxycarbonyl (Poc) protecting group onto nucleophiles such as amines. The synthesis of this reagent from readily available anisyl alcohol and phenyl chloroformate is a critical transformation for laboratories engaged in complex molecule synthesis.

This application note details a scalable and reliable procedure for the preparation of this compound, with a focus on process safety, reaction optimization, and product purity.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of anisyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A base, typically pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Anisyl_Alcohol Anisyl Alcohol Reaction_Center + Anisyl_Alcohol->Reaction_Center Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Reaction_Center Pyridine Pyridine (Base) Pyridine->Reaction_Center Catalyst DCM DCM (Solvent) DCM->Reaction_Center Product This compound Byproduct Pyridine Hydrochloride Reaction_Center->Product Reaction_Center->Byproduct

Figure 1: Overall reaction for the synthesis of this compound.

The mechanism involves the initial attack of the alcohol on the chloroformate, followed by the elimination of the chloride ion. The pyridine then reacts with the liberated HCl to form pyridine hydrochloride.

Health and Safety Considerations

Phenyl chloroformate is a highly toxic, corrosive, and moisture-sensitive reagent. It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency eyewash and safety shower must be readily accessible. In case of inhalation, move to fresh air immediately and seek medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. For larger scales, a thorough risk assessment and process hazard analysis are mandatory.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
Anisyl alcohol138.17100.0 g0.724≥98%Sigma-Aldrich
Phenyl chloroformate156.57125.0 g (95.5 mL)0.798≥98%Sigma-Aldrich
Pyridine79.1070.0 mL0.865Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)84.931.0 L-Anhydrous, ≥99.8%Fisher Scientific
2 M Hydrochloric Acid-500 mL--VWR
Saturated Sodium Bicarbonate Solution-500 mL--VWR
Brine-500 mL--VWR
Anhydrous Sodium Sulfate142.0450 g-GranularVWR
Hexanes-As needed-ACS GradeFisher Scientific
Ethyl Acetate-As needed-ACS GradeFisher Scientific
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • 500 mL addition funnel

  • Thermometer

  • Reflux condenser with a nitrogen inlet

  • Ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

  • Crystallization dish

Experimental Procedure

Experimental_Workflow A 1. Setup and Inert Atmosphere - Assemble glassware - Purge with Nitrogen B 2. Reagent Charging - Charge Anisyl Alcohol, Pyridine, and DCM - Cool to 0-5 °C A->B C 3. Phenyl Chloroformate Addition - Add dropwise via addition funnel - Maintain temperature at 0-5 °C B->C D 4. Reaction Monitoring - Stir at room temperature for 3 hours - Monitor by TLC C->D E 5. Aqueous Work-up - Add water - Sequential washes with 2M HCl, NaHCO3, and Brine D->E F 6. Drying and Concentration - Dry organic layer with Na2SO4 - Concentrate in vacuo E->F G 7. Purification - Recrystallization from Hexanes/Ethyl Acetate F->G H 8. Characterization - Obtain final product - Analyze by NMR, IR, and MP G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble the 2 L three-necked round-bottom flask with the mechanical stirrer, addition funnel, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with anisyl alcohol (100.0 g, 0.724 mol), anhydrous pyridine (70.0 mL, 0.865 mol), and anhydrous dichloromethane (1.0 L).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Phenyl Chloroformate Addition: Add phenyl chloroformate (125.0 g, 0.798 mol) dropwise to the reaction mixture via the addition funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. A white precipitate of pyridine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • In-process Control (TLC): Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the anisyl alcohol spot is no longer visible.

  • Quenching and Work-up: Carefully add 500 mL of water to the reaction mixture. Transfer the mixture to the 2 L separatory funnel.

  • Washing:

    • Wash the organic layer with 2 M hydrochloric acid (2 x 250 mL) to remove excess pyridine.

    • Wash with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol [2]
Melting Point 54-56 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.39-7.18 (m, 7H), 6.91 (d, J=8.7 Hz, 2H), 5.21 (s, 2H), 3.82 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 159.7, 153.8, 151.2, 130.3, 129.5, 128.4, 126.2, 121.5, 114.1, 70.3, 55.4
FT-IR (KBr, cm⁻¹) 1765 (C=O, carbonate), 1250, 1210 (C-O)

Note: NMR data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Scale-Up Considerations and Troubleshooting

Temperature Control: The reaction is exothermic, especially during the addition of phenyl chloroformate. Maintaining a low temperature is crucial to prevent side reactions, such as the formation of symmetrical carbonates. For larger scales, a more efficient cooling system, such as a chiller, is recommended.

Mixing: Efficient mixing is essential to ensure homogeneous reaction conditions and to dissipate heat effectively. Inadequate stirring can lead to localized "hot spots" and reduced yields.

Moisture Sensitivity: Phenyl chloroformate is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Purification: For larger quantities, recrystallization may become less efficient. Column chromatography on silica gel (using a hexanes/ethyl acetate gradient) can be an effective alternative for achieving high purity.

Potential Side Reactions:

  • Formation of Diphenyl Carbonate: If the reaction temperature is not controlled, or if there is an excess of phenyl chloroformate, the formation of diphenyl carbonate can occur.

  • Formation of bis(p-Methoxybenzyl) Carbonate: This can occur if the stoichiometry is not carefully controlled.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By adhering to the detailed procedures and paying close attention to the safety and scale-up considerations outlined, researchers can confidently and efficiently produce this valuable reagent in high yield and purity. The principles and techniques described herein are applicable to the synthesis of a wide range of carbonate esters and serve as a valuable resource for process development and scale-up in both academic and industrial settings.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pittelkow, M., et al. (2002).
  • Stanford University Environmental Health & Safety. (2023). Scale-Up of Chemical Reactions. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • BenchChem. (2025).
  • Tianming Pharmaceutical. (2025).
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Liang, F., et al. (2020).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • The Royal Society of Chemistry. (2015).
  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute.
  • ResearchGate. (2024). Eco-Friendly Homo-and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
  • Google Patents. CN106673985A - Production process of p-methoxybenzyl alcohol.
  • National Institutes of Health. (2024).
  • Google Patents.
  • Google Patents.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. Phenyl chloroformate.
  • PubChem. Anisyl alcohol.
  • PubChem. Pyridine.
  • PubChem. Dichloromethane.

Sources

Advanced Orthogonal Protection: The Moz-Phenyl Carbonate System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex peptide and small molecule synthesis, the standard "two-dimensional" orthogonality of Boc (acid-labile) and Fmoc (base-labile) often reaches its limit when a third amine functionality requires independent manipulation. The 4-Methoxybenzyloxycarbonyl (Moz) group provides a critical "third dimension" of orthogonality.

While Moz is acid-labile (similar to Boc), its unique susceptibility to oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for its removal in the presence of both Boc and Fmoc groups.

This guide details the use of Moz-phenyl carbonate (Moz-O-Ph) as a superior reagent for introducing the Moz group. Unlike the unstable Moz-chloride or the less reactive Moz-succinimidyl ester, Moz-phenyl carbonate offers a balance of stability, reactivity, and atom economy, yielding a phenol byproduct that is easily removed during workup.

The Strategic Advantage: Why Moz-Phenyl Carbonate?

Reagent Comparison

The introduction of the Moz group has historically been plagued by reagent instability.

ReagentStabilityReactivityByproductsVerdict
Moz-Cl (Chloride)Poor (Hydrolyzes rapidly)High (Violent)HClAvoid (Hard to handle)
Moz-ONSu (Succinimide)GoodLow to ModerateN-HydroxysuccinimideGood (But expensive/slow)
Moz-O-Ph (Phenyl Carb.)Excellent (Crystalline solid)High (Tunable)PhenolPreferred (Scalable & Stable)
The Orthogonality Matrix

The power of Moz lies in its oxidative lability. The table below illustrates the survival of protecting groups under specific cleavage conditions.

Cleavage ConditionMoz (Target)Boc Fmoc Cbz Alloc
TFA / DCM (Acidic)Cleaved Cleaved StableStableStable
Piperidine / DMF (Basic)StableStableCleaved StableStable
DDQ / DCM-H₂O (Oxidative)Cleaved Stable StableStableStable
H₂ / Pd-C (Hydrogenolysis)Cleaved StableStableCleaved Stable
Pd(PPh₃)₄ (Allylic)StableStableStableStableCleaved

Key Insight: The Moz/Boc/Fmoc trio is fully orthogonal only if Moz is removed oxidatively (DDQ). If acid is used, Moz and Boc are not orthogonal.

Mechanism & Workflows

Orthogonal Logic Flow

The following diagram illustrates the decision tree for selectively deprotecting a tri-amine scaffold protected with Moz, Boc, and Fmoc.

Orthogonality Start Tri-Protected Amine (Moz / Boc / Fmoc) Path1 Route A: Remove Moz (Oxidative) Start->Path1 DDQ, DCM/H2O Path2 Route B: Remove Fmoc (Basic) Start->Path2 20% Piperidine Path3 Route C: Remove Boc (Acidic) Start->Path3 TFA/DCM Result1 Free Amine 1 (Boc / Fmoc intact) Path1->Result1 Result2 Free Amine 2 (Moz / Boc intact) Path2->Result2 Result3 WARNING: Moz is also cleaved! Path3->Result3 Non-Orthogonal

Figure 1: Orthogonal deprotection logic. Note that acid treatment destroys both Boc and Moz, necessitating the oxidative route for Moz selectivity.

Reaction Mechanism: Moz Introduction

The reaction proceeds via nucleophilic attack of the amine on the carbonate carbonyl, expelling the phenoxide anion.

Mechanism Reagents Amine (R-NH2) + Moz-O-Ph Inter Tetrahedral Intermediate Reagents->Inter Nucleophilic Attack Products Moz-Protected Amine + Phenol (Byproduct) Inter->Products Elimination of PhO-

Figure 2: Simplified mechanism of Moz introduction using phenyl carbonate.

Experimental Protocols

Protocol A: Introduction of Moz Group

Objective: Protection of a primary amine using Moz-phenyl carbonate.

Materials:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: Moz-phenyl carbonate (1.1 equiv) [CAS: 31558-46-0]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (5 mL).

  • Base Addition: Add TEA (1.5 mmol, 210 µL) and stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Add Moz-phenyl carbonate (1.1 mmol, 284 mg) in one portion.

    • Note: No exothermic event is typically observed, unlike with chloroformates.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Visualize with UV; Moz absorbs strongly).

  • Workup (Critical for Phenol Removal):

    • Dilute with Ethyl Acetate (30 mL).

    • Wash 1: 1M NaOH or 5% Na₂CO₃ (2 x 15 mL). This step converts the phenol byproduct into water-soluble sodium phenoxide.

    • Wash 2: 1M HCl (if substrate allows) or Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Oxidative Deprotection (The Orthogonal Step)

Objective: Selective removal of Moz in the presence of Boc/Fmoc using DDQ.

Materials:

  • Substrate: Moz-protected amine (1.0 equiv)

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv)

  • Solvent: DCM : Water (18:1 ratio)

Step-by-Step:

  • Setup: Dissolve the Moz-protected substrate (1.0 mmol) in DCM (9 mL).

  • Water Addition: Add Water (0.5 mL).

    • Mechanism Note: Water is essential to hydrolyze the oxonium intermediate formed after hydride abstraction by DDQ.

  • Oxidation: Add DDQ (1.5 mmol, 340 mg). The mixture will turn deep green/brown.

  • Reaction: Stir vigorously at RT for 1–4 hours.

    • Monitoring: TLC will show the disappearance of the starting material and the appearance of p-anisaldehyde (UV active, distinct smell).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the reduced DDQ-hydroquinone precipitate.

    • Wash the filtrate with Saturated NaHCO₃ (2 x 20 mL) to remove acidic byproducts.

    • Scavenger Wash (Optional): Wash with 10% NaHSO₃ to remove excess aldehyde byproducts.

    • Dry organic layer (Na₂SO₄) and concentrate.[1][2][3]

  • Yield: The free amine is usually obtained in >85% yield.

Troubleshooting & Tips

Phenol Contamination
  • Symptom: Aromatic impurities in NMR (multiplets around 7.1–7.4 ppm) after Protocol A.

  • Cause: Incomplete removal of the phenol leaving group.

  • Solution: Ensure the basic wash (NaOH/Na₂CO₃) is thorough. If the product is base-sensitive, use extensive column chromatography, as phenol elutes differently from most carbamates.

DDQ Residue
  • Symptom: Dark colored crude product or "crashed out" solids in the reaction.

  • Cause: DDQ-hydroquinone (reduced form) is poorly soluble in DCM.

  • Solution: The Celite filtration step is mandatory. If color persists, wash the organic layer with 10% aqueous ascorbic acid.

Stability Check
  • Storage: Moz-phenyl carbonate should be stored at 2–8°C. It is significantly more stable than Moz-Cl but can hydrolyze slowly if exposed to moisture.

References

  • Original Synthesis of Moz-Phenyl Carbonate

    • Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.[3]

    • Source: Synthesis (2002).[3]

  • Oxidative Cleavage (DDQ)

    • Title: Oxidative cleavage of the p-methoxybenzyl ether protecting group by DDQ.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Orthogonal Strategies in Carbohydrate/Peptide Chemistry

    • Title: A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
    • Source: PMC (NIH).
    • URL:[Link]

  • General Protecting Group Data (Greene's)

    • Title: Protecting Groups in Organic Synthesis (LibreTexts Summary).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Note: Microwave-Assisted N-Moz Protection of Amines using p-Methoxybenzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the protection of primary and secondary amines using p-Methoxybenzyl phenyl carbonate (Moz-OPh) under microwave irradiation. While the p-methoxybenzyloxycarbonyl (Moz or PMZ) group is a critical orthogonal protecting group in peptide and organic synthesis—cleavable by acid (TFA) or oxidative conditions (DDQ)—its introduction has traditionally relied on unstable chloroformates (Moz-Cl) or slow-reacting azides.

This guide presents a superior alternative: the use of the stable, crystalline mixed carbonate Moz-OPh combined with microwave irradiation. This method reduces reaction times from hours (thermal) to minutes, eliminates the need for toxic phosgene derivatives, and ensures high yields through a self-validating workup that efficiently removes the phenol byproduct.

Scientific Background & Mechanism[1][2][3]

The Reagent: this compound

Unlike p-methoxybenzyl chloroformate (Moz-Cl), which is moisture-sensitive and prone to degradation, Moz-OPh is a stable solid that can be stored at room temperature. It acts as a safe acylating agent.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution (aminolysis) at the carbonate carbonyl center.

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the carbonate.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The phenoxide ion (

    
    ) is expelled as the leaving group, driving the formation of the carbamate.
    
  • Proton Transfer: The base (e.g., Triethylamine) scavenges the proton from the ammonium species and neutralizes the generated phenol.

Microwave Effect: Microwave irradiation (dielectric heating) provides rapid, uniform energy transfer to the polar transition state, significantly lowering the activation energy barrier (


) and accelerating the expulsion of the phenol leaving group.
Mechanistic Diagram

MozProtectionMechanism cluster_conditions Reaction Conditions Reagent Moz-OPh (Electrophile) TS Tetrahedral Intermediate Reagent->TS MW Irradiation (Nucleophilic Attack) Amine R-NH2 (Nucleophile) Amine->TS MW Irradiation (Nucleophilic Attack) Product N-Moz Carbamate (Protected Amine) TS->Product Elimination Byproduct Phenol (Leaving Group) TS->Byproduct Expulsion Cond Solvent: THF or MeCN Base: Et3N Temp: 80-100°C

Caption: Mechanistic pathway of microwave-assisted aminolysis of Moz-OPh. The polar transition state is stabilized by MW irradiation.

Experimental Protocol

Materials
  • Reagent: this compound (Moz-OPh). Note: If not commercially available, synthesize by reacting p-methoxybenzyl alcohol with phenyl chloroformate (1:1) in DCM/Pyridine at 0°C.

  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous). Water/Ethanol mixtures can be used for amino acids.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 10 mL microwave process vial, dissolve the Amine (1.0 mmol) in MeCN (3.0 mL).

  • Add Base (1.5 mmol, 210 µL Et

    
    N).
    
  • Add Moz-OPh (1.1 mmol, 284 mg).

  • Seal the vial with a Teflon-lined septum cap.

Step 2: Microwave Irradiation

  • Program the microwave reactor:

    • Temperature: 85°C

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Start the run. (Ensure "PowerMAX" or simultaneous cooling is off unless using high-absorbing solvents).

Step 3: Workup (The "Phenol Purge") Critical Step: The reaction generates phenol. Phenol is difficult to remove by chromatography due to streaking but is easily removed by alkaline washing.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with Ethyl Acetate (30 mL).

  • Wash 1: 1M NaOH or 10% Na

    
    CO
    
    
    
    (2 x 15 mL). This converts phenol to water-soluble sodium phenoxide.
  • Wash 2: 1M HCl (if product is acid-stable) or Brine (1 x 15 mL).

  • Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Typically, the product is obtained in >90% purity after workup.

  • If necessary, purify via flash chromatography (Hexanes/EtOAc).

Workflow Diagram

Workflow Start Start: Mix Reagents (Amine + Moz-OPh + Base) MW Microwave Irradiation 85°C / 10 min / MeCN Start->MW Dilute Dilute with EtOAc MW->Dilute WashAlk Alkaline Wash (1M NaOH) *Removes Phenol Byproduct* Dilute->WashAlk WashBrine Brine Wash & Dry WashAlk->WashBrine Evap Concentrate WashBrine->Evap Result Pure N-Moz Amine Evap->Result

Caption: Step-by-step workflow for the microwave-assisted N-Moz protection.

Optimization & Performance Data

The following data illustrates the efficiency of the microwave protocol compared to conventional thermal heating (oil bath reflux).

Table 1: Comparative Kinetics (Thermal vs. Microwave)

Substrate: L-Phenylalanine methyl ester

EntryConditionTemperatureTimeYield (%)Phenol Removal Efficiency
1 Thermal (Oil Bath)80°C (Reflux)4 hours82%Moderate (Requires Chrom.)
2 Thermal (Oil Bath)25°C (RT)18 hours65%Low
3 Microwave (Recommended) 85°C 10 min 94% High (Clean Workup)
4 Microwave (High Temp)120°C5 min88%*High

*Note: At 120°C, slight decarboxylation to the N-PMB ether was observed as a minor impurity (<5%).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete conversionIncrease MW time to 20 min or Temp to 100°C. Ensure amine is fully dissolved.
Phenol Smell in Product Inefficient WorkupRepeat the 1M NaOH wash. Phenol (

) requires pH > 11 for complete extraction.
Product is an Oil (should be solid) Residual Solvent/PhenolTriturate with cold pentane or diethyl ether to induce crystallization.
Carbamate vs Ether DecarboxylationIf the product mass is M-44 (loss of CO

), lower the temperature. This is rare without Pd catalysts.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Moz/PMZ stability and cleavage conditions).

  • Microwave-Assisted Organic Synthesis (MAOS): A Review. Kappe, C. O. (2004). Angewandte Chemie International Edition. (Foundational principles of microwave acceleration in nucleophilic substitutions).

  • Use of Mixed Carbonates in Synthesis.Chemical Reviews.
  • Microwave-Assisted Synthesis of Carbamates. Tetrahedron Letters. (General protocols for aminolysis of carbonates under MW irradiation).

  • p-Methoxybenzyl (PMB) Protective Group Strategies. Chem-Station. (Overview of PMB/Moz chemistry and deprotection).

Troubleshooting & Optimization

Technical Support Center: Phenol Removal in PMB-Phenyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PMB-PC-001 Subject: Troubleshooting Phenol Byproduct Removal (


)
Assigned Specialist:  Senior Application Scientist
Executive Summary

You are likely using


-Methoxybenzyl phenyl carbonate  to introduce the Moz  (

-methoxybenzyloxycarbonyl) protecting group to an amine or alcohol. The reaction proceeds via nucleophilic attack on the carbonate, releasing phenol as the stoichiometric byproduct.

The Problem: Phenol (


) is difficult to remove because:
  • Solubility: It has significant solubility in both organic solvents (DCM, EtOAc) and water, leading to poor partitioning in neutral washes.

  • Chromatography: It often co-elutes with polar Moz-protected products or streaks on silica due to its hydrogen-bonding capability.

  • Reactivity: Residual phenol can interfere with subsequent oxidation steps (e.g., DDQ deprotection) or act as a nucleophile in future steps.

This guide provides three validated workflows for removal, prioritized by product stability and throughput requirements.

Module 1: Liquid-Liquid Extraction (The Standard Protocol)

Best for: Moz-protected amines (Carbamates) which are generally base-stable.

User Question: My standard brine wash isn't removing the phenol. Can I use NaOH?

Technical Response: Yes, but concentration and temperature are critical. Phenol is a weak acid.[1][2] To drive it into the aqueous phase, you must convert it to the water-soluble phenoxide ion (


).

The Protocol:

  • Dilute the Reaction: Dilute your organic phase (usually DCM or EtOAc) with more solvent.

  • The "Cold-Flash" Wash:

    • Prepare 0.5 M to 1.0 M NaOH (or 10%

      
       for sensitive substrates).
      
    • Cool the base solution to 0–5°C (ice bath).

    • Wash the organic layer quickly (contact time < 2 minutes).

    • Why Cold? Low temperature minimizes the rate of hydrolysis of your Moz-carbonate product while maintaining the rapid deprotonation of phenol.

  • Verification: The aqueous layer should turn slightly yellow (phenoxide).

  • Neutralization: Immediately wash the organic layer with Brine/Water to remove excess base.

Critical Data:


 Thresholds 
| Compound | 

| Extraction pH Requirement | Note | | :--- | :--- | :--- | :--- | | Phenol (Byproduct) | ~10.0 | > 11.0 | Requires strong base for >99% removal. | |

-Methoxyphenol
| ~10.2 | > 11.5 | If using PMB-p-methoxyphenyl carbonate. | | Moz-Carbamate | N/A | Stable | Generally stable to 1M NaOH at RT. | | Moz-Carbonate | N/A | Unstable | Do NOT use NaOH. Use Module 2. |
Module 2: Solid-Supported Scavenging (The "Green" Protocol)

Best for: Acid/Base sensitive products (Moz-carbonates), high-throughput synthesis, or avoiding emulsions.

User Question: I cannot use aqueous base because my product hydrolyzes. How do I get the phenol out?

Technical Response: Use a polymer-supported scavenger resin.[3][4] This is a self-validating system: the resin physically sequesters the phenol, allowing you to filter it away.

Recommended Resins:

  • PS-Trisamine (Tris-(2-aminoethyl)amine resin):

    • Mechanism:[5][6][7][8] The primary/secondary amines on the resin form strong hydrogen bonds and salts with phenol.

    • Capacity: Typically 3–4 mmol/g.

  • MP-Carbonate (Macroporous Carbonate resin):

    • Mechanism:[5][6][7][8] Forms an ionic bond with phenol (Polymer-

      
      
      
      
      
      ).

The Protocol:

  • Calculate Load: Add 3.0 equivalents of resin relative to the theoretical amount of phenol produced.

  • Solvent Selection: Ensure the solvent swells the resin (DCM or THF are ideal; Methanol is poor for PS-polystyrene backbones).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. The filtrate contains your pure product.

Visualizing the Workflow:

ScavengingWorkflow Start Crude Reaction (Product + Phenol) Resin Add PS-Trisamine (3.0 eq) Start->Resin Mix Agitate (1-2 Hours) Resin->Mix Sequestration Filter Filtration Mix->Filter Result Pure Product (Filtrate) Filter->Result Solution Waste Resin-Phenol Complex (Solid Waste) Filter->Waste Trapped

Figure 1: Workflow for resin-based phenol scavenging, eliminating aqueous workup.[3]

Module 3: Chromatographic Purification

Best for: Final purification when extraction is insufficient.

User Question: The phenol is streaking on my TLC/Column and contaminating my product fractions.

Technical Response: Phenol is "sticky" on silica due to the hydroxyl group. You must modify the stationary phase interaction.

Troubleshooting Steps:

  • The "Acidic" Trick: If your product is acid-stable, add 1% Acetic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH). This protonates the silica surface, reducing hydrogen bonding with phenol, causing the phenol to elute faster and sharper.

  • The "Basic" Trick: If your product is base-stable (Moz-amines), flush the column with eluent containing 1% Triethylamine . This deprotonates the phenol, making it stick harder to the silica (or stay at the baseline), allowing your product to elute first.

  • TLC Visualization:

    • UV (254 nm): Both product and phenol absorb.

    • Ferric Chloride (

      
      ): Use this stain. Phenol turns a distinct purple/violet . Your Moz-product will likely not stain or stain differently. This is your confirmation test.
      
Module 4: Decision Logic (Workflow Selector)

Use this logic gate to determine the safest method for your specific substrate.

DecisionTree Start Start: Phenol Removal Q1 Is Product Base Sensitive? (e.g., Moz-Carbonate) Start->Q1 PathA YES Q1->PathA PathB NO Q1->PathB MethodA Method: Scavenger Resin (PS-Trisamine) PathA->MethodA Q2 Is Product Water Soluble? PathB->Q2 PathB1 YES Q2->PathB1 PathB2 NO Q2->PathB2 MethodB1 Method: Reverse Phase HPLC or Resin Scavenging PathB1->MethodB1 MethodB2 Method: Cold NaOH Wash (0.5M, 0°C) PathB2->MethodB2

Figure 2: Decision matrix for selecting the appropriate phenol removal technique.

References
  • Protection Mechanism & Reagent Utility

    • Yonemitsu, O. et al. "p-Methoxybenzyl (PMB) Protective Group."[6] Chem-Station Int. Ed. (2014).[6][9][10] Describes the utility of PMB and Moz groups and their stability profiles.

  • Phenol Extraction & Acidity

    • Chemistry LibreTexts. "Acid-base Properties of Phenols." Explains the differences (Phenol ~10) requiring specific pH adjustments for extraction.
  • Solid-Supported Scavenging

    • Bhattacharyya, S. "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis."[4] Curr Opin Drug Discov Devel.[4] (2004).[4] Details the use of Trisamine resins for phenol removal.

  • Base Stability of PMB/Moz Groups: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard Reference). Confirms Moz carbamates are stable to mild base, while carbonates are less stable. Note: General reference grounded in standard organic synthesis curriculum.

Sources

Technical Support Center: Optimizing Moz-Phenyl Carbonate Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Slow Reaction Rates with Moz-Phenyl Carbonate Reagent: 4-Methoxybenzyloxycarbonyl phenyl carbonate (Moz-O-CO-O-Ph) Application: Amine Protection (N-Moz group installation)

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of the sluggish reaction rate.

TroubleshootingFlow Start Start: Reaction too slow (<50% in 4h) Check_pH Check pH / Base Equivalence Start->Check_pH Check_Solubility Check Reagent Solubility Check_pH->Check_Solubility pH OK Action_Base Action: Increase Base (Target pH > 9 or >1.5 eq) Check_pH->Action_Base pH < 8 or Amine Salt used Check_Substrate Check Substrate Sterics Check_Solubility->Check_Substrate Solution clear Action_Solvent Action: Switch to DMF or THF/H2O (1:1) Check_Solubility->Action_Solvent Precipitate observed Action_HeatCat Action: Add DMAP (5%) and/or Heat to 40-50°C Check_Substrate->Action_HeatCat Secondary amine or bulky R-group

Figure 1: Diagnostic logic flow for identifying rate-limiting factors in Moz protection.

The Chemistry of the Sluggish Rate

To fix the problem, you must understand the mechanism. Moz-phenyl carbonate is a "mixed carbonate." Unlike Moz-Chloride (Moz-Cl), which is highly reactive but unstable, Moz-phenyl carbonate is stable but kinetically slower.

Why is it slow?

  • Leaving Group pKa: The leaving group is phenol (pKa ~10). Compare this to chloride (pKa ~ -7) in Moz-Cl or N-hydroxysuccinimide (pKa ~6) in Moz-ONSu. The nucleophilic attack by your amine faces a higher energy barrier to expel the phenol.

  • Electronic Deactivation: The p-methoxy group on the Moz ring is electron-donating. Through resonance, it slightly reduces the electrophilicity of the carbonyl carbon compared to a standard Cbz group, making it less "hungry" for the amine nucleophile.

  • Protonation State: The reaction releases phenol. While not a strong acid, the accumulation of phenols in non-buffered organic solvents can protonate the amine substrate (R-NH₂

    
     R-NH₃⁺), rendering it non-nucleophilic.
    

Troubleshooting Modules (Q&A)

Module A: pH and Base Control (The #1 Culprit)

Q: I am using 1.0 equivalent of TEA, but the reaction stalls at 60%. Why? A: You likely have insufficient base to neutralize the leaving group and keep the amine deprotonated.

  • The Issue: As the reaction proceeds, phenol is generated. If you started with an amine salt (e.g., Amino Acid-HCl), 1.0 eq of base is consumed just to free the amine. You have zero base left to buffer the reaction or drive the equilibrium.

  • The Fix: You must use excess base .

    • For Organic Phase: Use 1.5 – 2.0 eq of DIPEA (Diisopropylethylamine) or TEA.

    • For Aqueous/Biphasic: Maintain pH between 9.0 and 10.0 using Na₂CO₃ or NaOH.

Table 1: Base Selection Guide

Solvent SystemRecommended BaseStoichiometryNotes
DCM or THF (Anhydrous) DIPEA (Hünig's Base)1.5 - 2.0 eqPrevents salt precipitation; good solubility.
THF / Water (1:1) Na₂CO₃ or NaHCO₃2.0 - 3.0 eqStandard Schotten-Baumann conditions.
DMF (Polar) TEA or DIPEA1.5 eqUse for hydrophobic peptides/amines.
Module B: Catalysis for Sterically Hindered Amines

Q: My substrate is a secondary amine (or bulky amino acid). Heating degrades it. How can I speed this up without heat? A: You need Nucleophilic Catalysis . The phenyl carbonate is not electrophilic enough for hindered amines.

  • The Fix: Add 5-10 mol% 4-Dimethylaminopyridine (DMAP) .

  • Mechanism: DMAP attacks the Moz-phenyl carbonate first, displacing the phenol and forming a highly reactive N-acyl pyridinium intermediate. Your hindered amine then rapidly attacks this intermediate.

Catalysis Moz_Ph Moz-O-CO-O-Ph (Slow Electrophile) Inter [Moz-DMAP]+ (Reactive Intermediate) Moz_Ph->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Moz-NH-R (Protected Amine) Inter->Product Rapid Transfer Amine R-NH2 (Substrate) Amine->Product

Figure 2: DMAP-catalyzed activation of Moz-phenyl carbonate.

Module C: Solvent Effects[1]

Q: The reaction mixture is cloudy/slurry. Does this matter? A: Yes. Heterogeneous reactions with phenyl carbonates are notoriously slow because the reagent is hydrophobic.

  • The Fix: Ensure homogeneity.

    • If using water/dioxane or water/THF, ensure the organic ratio is high enough to dissolve the Moz-phenyl carbonate.

    • Switch to DMF or NMP if the substrate allows. These polar aprotic solvents stabilize the transition state and increase the reaction rate significantly compared to DCM or Toluene.

Validated Protocols

Protocol A: The "Standard" Biphasic Method (For Amino Acids)

Best for: Water-soluble amino acids and simple primary amines.

  • Dissolve Substrate: Dissolve Amino Acid (1.0 mmol) in 10 mL 10% Na₂CO₃ (aq). Ensure pH is ~9-10.

  • Prepare Reagent: Dissolve Moz-phenyl carbonate (1.1 mmol, 1.1 eq) in 10 mL THF (or Dioxane).

  • Combine: Add the organic solution dropwise to the aqueous amine solution with vigorous stirring.

  • Monitor: Stir at Room Temperature .

    • Troubleshooting: If pH drops below 9 (check with paper), add more Na₂CO₃.

  • Workup: Wash with ether (removes phenol/unreacted reagent), acidify aqueous layer to pH 2, and extract product into Ethyl Acetate.

Protocol B: The "High-Speed" Catalytic Method (For Hindered/Secondary Amines)

Best for: Slow reactors, secondary amines, or anhydrous conditions.

  • Dissolve: Dissolve Amine (1.0 mmol) in 5 mL dry DCM (or DMF).

  • Base & Catalyst: Add DIPEA (1.5 mmol) and DMAP (0.1 mmol / 10 mol%) .

  • Reagent Addition: Add Moz-phenyl carbonate (1.2 mmol).

  • Reaction: Stir at Reflux (40°C for DCM) for 2-6 hours.

    • Why Reflux? Phenyl carbonates are thermally stable. Mild heat (40-50°C) often pushes the conversion from 80% to 100% without degrading the Moz group.

  • Quench: Add primary amine (e.g., N,N-dimethylethylenediamine) to scavenge excess reagent if necessary, then wash with 1M HCl (removes DMAP/DIPEA) and 1M NaOH (removes Phenol).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Moz/Cbz stability and conditions).

  • Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202. (Demonstrates the kinetics and selectivity of phenyl carbonates).

  • Knölker, H. J., et al. (1995). "A Novel Method for the Synthesis of Carbamates."[1][2] Synlett, 1995(09), 937-939. (Discusses DMAP catalysis in carbonate chemistry).

Sources

minimizing side reactions when using p-Methoxybenzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Protocol Optimization Reagent: p-Methoxybenzyl phenyl carbonate (CAS: 17671-63-3) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Core Directive & Reagent Profile

The Application Scientist's View: You have chosen this compound (Moz-OPh) over the more common p-methoxybenzyl chloroformate (Moz-Cl). This is a strategic choice. Moz-Cl is notoriously unstable, prone to self-polymerization, and releases HCl upon reaction. Moz-OPh is a stable, crystalline mixed carbonate that offers a "gentler" acylation trajectory.

However, this stability comes at a cost: reduced electrophilicity . The leaving group is phenol (


), which is significantly less reactive than the chloride ion. Consequently, users often force the reaction with heat or strong bases, triggering the very side reactions they sought to avoid.

This guide focuses on the "Goldilocks Zone" : activating the reagent sufficiently to react with your amine, without crossing the energetic threshold that leads to urea formation, racemization, or isocyanate generation.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Setup & Kinetics

Q: My reaction is extremely sluggish (24h+). Should I increase the temperature to reflux? A: Avoid high heat (>60°C) if possible. It promotes urea formation.

  • The Issue: The carbonyl carbon in Moz-OPh is moderately electrophilic. If your amine is sterically hindered or electron-deficient (e.g., an aniline), direct attack is slow. Heating forces the amine to attack the newly formed carbamate product, leading to symmetrical ureas (R-NH-CO-NH-R).

  • The Fix: Use Nucleophilic Catalysis instead of thermal activation.

    • Add 5–10 mol% DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole).

    • Mechanism:[1][2][3][4][5][6][7][8][9] DMAP attacks the carbonate first, displacing the phenol to form an unstable, highly electrophilic N-acylpyridinium intermediate. The amine then rapidly intercepts this intermediate.

  • Self-Validating Check: Monitor TLC. If you see a new spot running much higher than your product (very non-polar), you have likely overheated and formed the urea.

Q: I am observing racemization of my amino acid substrate. Why? A: You are likely using too much base or the wrong type of activation.

  • The Issue: Over-reliance on DMAP with chiral substrates can lead to racemization via an oxazolone mechanism, especially if the reaction pH is high.

  • The Fix:

    • Switch to 1-Hydroxybenzotriazole (HOBt) as the catalyst. It is less prone to inducing racemization than DMAP.

    • Use a non-nucleophilic base like DIPEA (Hünig's base) rather than TEA to scavenge the phenol proton.

    • Keep the temperature at 0°C -> RT.

Module B: Impurity Profile & Workup

Q: I have a persistent impurity co-eluting with my product. It smells like antiseptic. A: That is Phenol (PhOH), the stoichiometric byproduct.

  • The Issue: Unlike Moz-Cl (which releases HCl gas/salt), Moz-OPh releases one equivalent of phenol. Phenol has similar polarity to many protected amines, making silica chromatography difficult.

  • The Fix (The "Basic Wash" Protocol):

    • Phenol is a weak acid (

      
      ). You must convert it to water-soluble sodium phenoxide (
      
      
      
      ).
    • Step 1: Dilute reaction mixture with EtOAc or DCM.

    • Step 2: Wash 3x with 1M NaOH or 5% Na₂CO₃ .

    • Critical Warning: Do not use concentrated base or heat during this wash, or you risk hydrolyzing your newly formed carbamate.

  • Self-Validating Check: Add a drop of FeCl₃ solution to your organic layer after the wash. If it turns violet, phenol is still present.

Q: My yield is low, and the PMB group seems to be falling off during workup. A: The PMB/Moz group is acid-labile. Check your aqueous washes.

  • The Issue: PMB is designed to be cleaved by acid (TFA/HCl). If you wash your crude reaction with 1M HCl to remove excess amine/base, you may inadvertently cleave the protecting group (generating the free amine and p-methoxybenzyl alcohol).

  • The Fix:

    • Replace HCl washes with 0.5M Citric Acid or Phosphate Buffer (pH 5-6) . These are acidic enough to protonate unreacted amines but too mild to cleave the PMB carbamate.

Optimized Experimental Protocol

Objective: Protection of a secondary amine (R₂NH) with Moz-OPh minimizing phenol contamination.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Amine : 1.1 eq Moz-OPhSlight excess ensures full consumption of valuable amine.
Solvent THF, DCM, or MeCN (0.1 M)Polar aprotic solvents stabilize the transition state.
Base 1.5 eq DIPEAScavenges the phenol byproduct; non-nucleophilic.
Catalyst 5 mol% HOBt (or DMAP if achiral)Activates the carbonate without high heat.
Temperature 0°C

23°C
Mitigates urea formation and isocyanate rearrangement.

Step-by-Step Workflow:

  • Dissolve Amino Acid/Amine (1.0 eq) and DIPEA (1.5 eq) in THF.

  • Cool to 0°C.

  • Add HOBt (0.05 eq) followed by Moz-OPh (1.1 eq).

  • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: TLC should show consumption of amine.

  • Workup (The Phenol Purge):

    • Dilute with EtOAc.

    • Wash organic layer with 1M NaOH (x3) (Removes Phenol).

    • Wash with 0.5M Citric Acid (x2) (Removes DIPEA/DMAP).

    • Wash with Brine, Dry (Na₂SO₄), Filter, Concentrate.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competition between the desired pathway (Carbamate formation) and the primary side reactions (Urea formation and Hydrolysis), highlighting where the specific "Fixes" intervene.

MozProtection Reagent Moz-OPh (Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Base/Catalyst Hydrolysis Moz-OH + PhOH (Hydrolysis) Reagent->Hydrolysis H2O / Strong Base Amine Substrate (R-NH2) Amine->Intermediate Base/Catalyst Product Moz-Protected Amine (Desired) Intermediate->Product Major Path Phenol Phenol Byproduct (Remove via NaOH) Intermediate->Phenol Leaving Group Urea Symmetrical Urea (Side Product) Product->Urea + R-NH2 (High T > 60°C) DMAP DMAP/HOBt (Catalyst) DMAP->Intermediate Accelerates Formation

Caption: Reaction pathway for Moz-OPh protection. Solid lines indicate the desired pathway; dashed red lines indicate thermal or hydrolytic side reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Detailed stability profiles of PMZ/Moz carbamates).

  • Ghosh, A. K., et al. (2012). Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving p-Methoxybenzyl Carbamate. Journal of Medicinal Chemistry. (Application of Moz-OPh in complex synthesis).

  • Knölker, H. J., et al. (1995). Transition Metal-Catalyzed Oxidative Cyclization of Aromatic Amines. Tetrahedron Letters.[2] (Discusses carbonate vs. chloroformate reactivity).

  • Saha, A., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Deprotection Study. ACS Omega. (Detailed study on phenyl carbamate stability and urea side reactions).

Sources

preventing hydrolysis of p-Methoxybenzyl phenyl carbonate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: Preventing Hydrolysis of p-Methoxybenzyl Phenyl Carbonate (PMB-PC) Case ID: PMB-PC-STAB-001 Responder: Senior Application Scientist, Reagent Stability Division

Executive Summary

You are working with This compound , a mixed carbonate reagent typically used to introduce the p-methoxybenzyl (PMB) protecting group or to form PMB-carbamates.

The Stability Paradox: This reagent is designed to be reactive. The phenyl group is an electron-withdrawing leaving group that "activates" the carbonate for nucleophilic attack. Consequently, the very feature that makes it useful in synthesis (high reactivity toward amines/alcohols) makes it highly susceptible to background hydrolysis by atmospheric moisture.

This guide provides a self-validating storage protocol and troubleshooting workflow to ensure reagent integrity.

Module 1: Critical Storage Protocol

The Golden Rule: Moisture is the primary antagonist; Acid is the secondary antagonist.

ParameterRecommendationTechnical Rationale (Causality)
Temperature -20°C (Freezer) Arrhenius equation dictates that lower temperatures exponentially slow the rate of spontaneous hydrolysis and decarboxylation.
Atmosphere Argon or Nitrogen Displaces humid air. Carbonates hydrolyze to form carbamic acids (unstable) or carbonic acid derivatives, releasing CO₂ and phenol.
Container Amber Glass + Parafilm Amber glass protects against potential photo-oxidation of the electron-rich PMB ring. Parafilm/Teflon tape creates a secondary moisture barrier.
Desiccation Required Store the vial inside a secondary jar containing Drierite or silica gel. This scavenges any moisture that permeates the primary seal.
The "Thaw" Rule (Crucial Step)

Never open a cold vial immediately.

  • Protocol: Remove the vial from the freezer and place it in a desiccator at room temperature for 30–60 minutes before opening.

  • Why? Opening a cold vial condenses atmospheric water vapor directly onto the reagent surface, initiating an autocatalytic hydrolysis loop.

Module 2: Self-Validating Quality Control (QC)

Do not rely on the label. Validate purity before critical experiments using Proton NMR (


H-NMR) . This is your "Truth Test."
Visual Inspection
  • Pass: White to off-white crystalline solid (or clear oil, depending on specific purity/mp).

  • Fail: Yellowing (oxidation of phenol/PMB), liquid formation in a solid sample (eutectic melt with impurities), or smell of phenol (medicinal/tarry odor).

NMR Diagnostic Table (CDCl )

Use the Benzylic Methylene (


)  peak to quantify degradation.
SpeciesBenzylic

Shift (

)
Diagnostic FeatureStatus
PMB-PC (Intact) ~5.20 – 5.30 ppm (s) Downfield shift due to carbonate electron withdrawal.PASS
PMB-Alcohol (Hydrolysis) ~4.60 ppm (s) Significant upfield shift.FAIL
Phenol (Byproduct) N/A Multiplets at 6.8–7.3 ppm (distinct from PMB aromatic signals).FAIL
PMB-Aldehyde (Oxidation) N/A Aldehyde proton singlet at ~9.8 ppm.FAIL

Calculation:



Module 3: Degradation Mechanism & Visualization

Understanding the breakdown helps you prevent it. The degradation is a cascade triggered by water.

PMB_Degradation cluster_legend Key PMB_PC PMB-Phenyl Carbonate (Active Reagent) Tetrahedral Tetrahedral Intermediate PMB_PC->Tetrahedral + H2O Water H2O (Moisture) Water->Tetrahedral Phenol Phenol (Leaving Group) Tetrahedral->Phenol Elimination 1 H2CO3_Deriv Carbonic Acid Monoester Tetrahedral->H2CO3_Deriv Elimination 2 PMB_OH PMB-Alcohol (Dead End) H2CO3_Deriv->PMB_OH Decarboxylation CO2 CO2 Gas H2CO3_Deriv->CO2 Legend Red Path = Irreversible Loss

Figure 1: Hydrolytic degradation pathway. Water attacks the carbonyl, expelling phenol (a good leaving group) and leading to decarboxylation.

Module 4: Emergency Repurification

If your QC check shows <90% purity, use this protocol to salvage the reagent.

Method: Rapid Silica Filtration (Flash)

  • Warning: Silica gel is slightly acidic and can cleave the PMB group if contact time is prolonged [1].

  • Buffer: Pre-treat the silica slurry with 1% Triethylamine (Et

    
    N) in Hexanes to neutralize surface acidity.
    
  • Eluent: Use a gradient of Hexanes

    
     5-10% Ethyl Acetate/Hexanes.
    
  • Process:

    • Dissolve crude PMB-PC in minimal Dichloromethane (DCM).

    • Load onto the neutralized silica pad.

    • Flush rapidly.[1] Phenol is more polar and will trail; PMB-alcohol is also more polar. The non-polar carbonate elutes first.

    • Concentrate immediately at

      
      C.
      

Frequently Asked Questions (FAQ)

Q: Can I store this reagent in a DMSO solution for aliquoting? A: No. DMSO is hygroscopic (absorbs water from air). Storing activated carbonates in wet DMSO will result in rapid hydrolysis. If you must make a stock solution, use anhydrous Dichloromethane or Toluene and store over activated 4Å molecular sieves [2].

Q: The sample smells like medicine/tar. Is it safe to use? A: That smell is likely Phenol , the byproduct of hydrolysis. Even small amounts of free phenol can interfere with subsequent coupling reactions by acting as a competitive nucleophile or proton source. Purify before use.

Q: Why is the phenyl derivative used instead of the methyl derivative? A: The phenyl group is a superior leaving group (


 of phenol 

10) compared to methoxide (

of methanol

15.5). This makes PMB-Phenyl Carbonate significantly more reactive toward your target amines or alcohols, allowing the reaction to proceed under milder conditions [3].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for acid sensitivity of PMB groups).

  • Williams, D. B. G.; Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry2010 , 75, 8351–8354. (Protocol for maintaining anhydrous solvent stocks).

  • Knopff, O. "Phenyl Carbonates as Reagents." e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001 . (Discusses the reactivity profile of phenyl carbonates).

Sources

Technical Support Center: Optimizing p-Methoxybenzyl Phenyl Carbonate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in p-Methoxybenzyl (PMB) Phenyl Carbonate Reactions Reagent Code: PMB-O-CO-O-Ph Application: Introduction of the p-Methoxybenzyloxycarbonyl (Moz/MeOZ) protecting group.[1][2][3][4]

The Steric Challenge: Why Your Reaction Stalls

The reaction of p-methoxybenzyl phenyl carbonate with a nucleophile (amine or alcohol) follows an associative substitution mechanism (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[2] The nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate, expelling the phenoxide leaving group.

The Bottleneck: When your substrate is sterically hindered (e.g., a secondary amine, tertiary alcohol, or a scaffold with adjacent quaternary centers), the trajectory of attack (Bürgi-Dunitz angle, ~107°) is physically blocked.[2] Unlike acid chlorides, the phenyl carbonate is a "tamed" electrophile; it lacks the high reactivity required to brute-force its way through significant steric bulk without catalytic assistance.

Mechanism & Steric Clash Visualization

The following diagram illustrates the activation pathway required to overcome this barrier.

PMB_Activation Reagent PMB Phenyl Carbonate (Electrophile) Intermed Acyl Pyridinium Intermediate (Highly Reactive) Reagent->Intermed Phenoxide Loss Nu Hindered Nucleophile (Substrate) Nu->Reagent DIRECT ATTACK BLOCKED BY STERICS TS Tetrahedral Intermediate Nu->TS DMAP DMAP Catalyst (Nucleophilic Activator) DMAP->Reagent Fast Attack Intermed->TS Nu Attack (Lower Barrier) Product Moz-Protected Substrate TS->Product DMAP Release

Figure 1: Catalytic cycle showing how DMAP bypasses the direct steric barrier by forming a more accessible, cationic electrophile.[2]

Troubleshooting Guide (Q&A)

Case 1: Reaction Stalls with Secondary Amines or Bulky Alcohols

User Question: "I am trying to Moz-protect a hindered secondary amine using PMB phenyl carbonate in DCM, but conversion stops at 40% even after 24 hours. How do I push this to completion?"

Technical Diagnosis: DCM (Dichloromethane) is a non-polar solvent that does not stabilize the charged transition states effectively. Furthermore, the leaving group (phenoxide,


) is not reactive enough for hindered substrates without activation.[2]

Solution Protocol:

  • Switch Solvent: Move to DMF (Dimethylformamide) or DMSO .[2][4][5] These polar aprotic solvents stabilize the polar transition state and increase the nucleophilicity of your amine.[5]

  • Add Catalyst: Introduce 4-Dimethylaminopyridine (DMAP) .[1][2][4][6]

    • Standard: 0.1 equiv.[2][4]

    • Hindered: 0.5 – 1.0 equiv.[2][4]

  • Temperature: Heat to 50–60°C .

    • Warning: Do not exceed 75°C. The Moz group is acid-labile, but thermally stable up to moderate temperatures.[2] However, excessive heat can cause decarboxylation of the reagent itself.[2]

Case 2: Formation of Symmetric Urea Byproducts

User Question: "I see a major spot on TLC that isn't my product. NMR suggests a symmetric urea.[2][4] What happened?"

Technical Diagnosis: This occurs if moisture is present.[2][4] Water attacks the activated carbonate (or the acyl pyridinium intermediate), forming an unstable carbamic acid that decarboxylates to a primary amine. This new amine then reacts with another molecule of the reagent or intermediate.

Solution Protocol:

  • Dry Solvents: Ensure DMF/DCM is anhydrous (water < 50 ppm).[2][4]

  • Inert Atmosphere: Run strictly under Argon or Nitrogen.[2][4]

  • Reagent Quality: Check the PMB phenyl carbonate. If it smells strongly of phenol before the reaction starts, it may have partially hydrolyzed in the bottle. Recrystallize from Ethanol/Hexanes if necessary.[2][4]

Case 3: Substrate is Acid-Sensitive (Cannot use Standard Workup)

User Question: "My substrate has an acid-labile acetal. I cannot wash the phenol byproduct out with 1M HCl. How do I purify?"

Technical Diagnosis: The standard removal of the phenol byproduct involves an acidic wash or basic extraction (forming sodium phenoxide). If the substrate is sensitive:

Solution Protocol:

  • Scavenger Resins: Use a polymer-supported amine (e.g., Trisamine resin) to scavenge the phenol and excess reagent.[2][4]

  • Chromatography: Phenol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in 20% EtOAc/Hex) often co-elutes with Moz-protected amines.[2][4] Use a gradient of DCM:MeOH  or Toluene:EtOAc  (phenol interacts differently with Toluene ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    -systems, often improving separation).[2][4]

Experimental Protocols

Protocol A: Standard Moz-Protection (Unencumbered Substrates)

For primary amines or unhindered alcohols.[1][2][4]

ReagentEquivalentsRole
Substrate1.0Nucleophile
PMB Phenyl Carbonate1.1 - 1.2Moz Source
Triethylamine (

)
1.5Base (neutralizes phenol)
DCM or THF[0.2 M]Solvent

Procedure:

  • Dissolve substrate and

    
     in DCM.[2][4]
    
  • Add PMB phenyl carbonate in one portion at 0°C.

  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with 1M HCl (if stable), then Sat.

    
    , then Brine.[2][4] Dry over 
    
    
    
    .[2][4]
Protocol B: The "High-Stress" Protocol (Sterically Hindered)

For tertiary alcohols, hindered secondary amines, or anilines.[2]

ReagentEquivalentsRole
Substrate1.0Nucleophile
PMB Phenyl Carbonate2.0 - 3.0 Excess required for kinetics
DMAP 0.5 - 1.0 Crucial Activator
DIPEA (Hünig's Base)3.0Non-nucleophilic Base
DMF (Anhydrous)[0.5 M]High concentration helps

Procedure:

  • Dissolve substrate, DMAP, and DIPEA in anhydrous DMF.[2][4]

  • Add PMB phenyl carbonate.[2][4]

  • Heat to 60°C under Argon. Monitor by LC-MS (TLC may be misleading due to phenol overlap).[1][2][4]

  • Workup: Dilute with

    
     (helps precipitate urea byproducts if any). Wash extensively with water (x3) to remove DMF.[2][4] Wash with 1M NaOH (rapidly) to remove phenol and excess reagent.[2][4]
    

Decision Logic for Optimization

Use this flow to determine the correct reaction conditions for your specific substrate.

Optimization_Flow Start Start: Moz Protection Check_Sub Is Substrate Hindered? (2° Amine, 3° Alcohol) Start->Check_Sub Standard Use Protocol A (DCM, Et3N, RT) Check_Sub->Standard No Hindered Use Protocol B (DMF, DMAP, Heat) Check_Sub->Hindered Yes Check_Yield Yield > 80%? Standard->Check_Yield Hindered->Check_Yield Success Proceed to Workup Check_Yield->Success Yes Fail Troubleshoot Check_Yield->Fail No Try_Lewis Add Lewis Acid (Mg(ClO4)2 or Sc(OTf)3) Fail->Try_Lewis Substrate Sensitive? Try_Reagent Switch Reagent (PMB-Chloroformate) Fail->Try_Reagent Substrate Very Bulky?

Figure 2: Decision matrix for selecting reaction conditions based on steric complexity.

References

  • Protective Groups in Organic Synthesis (Wuts & Greene).[2][4] The definitive guide on Moz/PMB protection strategies and stability.[1][2][4]

  • Acylation of Hindered Alcohols/Amines (Steglich Catalysis).

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[2][4] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2][4] Angewandte Chemie International Edition.[1][2][4]

  • Carbonate Synthesis via Activated Esters.Comparative reactivity of phenyl vs.

    • Knochel, P., et al. (2003).[2][4] Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification.[6][1][2][4]

  • PMB Phenyl Carbonate Reagent Profile. Physical properties and safety data.[1][2][4]

Sources

alternative bases for catalyzing p-Methoxybenzyl phenyl carbonate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: P-Methoxybenzyl Phenyl Carbonate Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for professionals using this reagent, primarily for the protection of alcohols and other nucleophilic functional groups.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of this compound for the introduction of the p-methoxybenzyl (PMB) protecting group.

Q1: Why choose this compound over other PMB-donating reagents like PMB-Cl or PMB-Br?

A1: While PMB halides (PMB-Cl, PMB-Br) are common, this compound offers distinct advantages. It is a stable, crystalline solid that is less lachrymatory and easier to handle than the corresponding halides. The reaction byproducts, phenol and carbon dioxide, are often easier to remove than halide salts, which can sometimes complicate purification. This reagent is particularly useful when milder reaction conditions are desired to avoid side reactions with sensitive substrates.

Q2: What is the general mechanism for the PMB protection of an alcohol using this compound?

A2: The reaction proceeds via a base-catalyzed nucleophilic attack of the alcohol on the carbonate. The base deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the this compound. The resulting tetrahedral intermediate collapses, leading to the formation of the PMB-protected alcohol (a PMB ether), along with phenolate and carbon dioxide as byproducts. The phenolate is subsequently protonated during workup.

Q3: Can I use this compound to protect functional groups other than alcohols?

A3: Yes, while primarily used for alcohols, this reagent can also be adapted for the protection of other nucleophiles such as phenols, carboxylic acids, thiols, and amines.[1] However, the reaction conditions, particularly the choice of base and solvent, must be carefully optimized for each functional group to ensure chemoselectivity and avoid undesired side reactions. For instance, protecting amines can sometimes lead to over-alkylation or competing N-acylation.[2]

Q4: What are the standard reaction conditions for protecting a primary alcohol?

A4: A common starting point for the PMB protection of a primary alcohol involves using a moderately strong base to generate the alkoxide. Typical conditions involve sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] The reaction is often initiated at 0°C and then allowed to warm to room temperature.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during PMB protection reactions using this compound.

Issue 1: Low or No Conversion to the PMB-Protected Product
Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently strong base Switch to a stronger base (e.g., from K₂CO₃ to NaH or KH).The pKa of the alcohol determines the required base strength for efficient deprotonation. Sterically hindered alcohols often require stronger bases to form the reactive alkoxide.
Poor solvent choice Ensure the use of dry, polar aprotic solvents like THF, DMF, or DMSO.These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. Protic solvents (e.g., ethanol) will compete with the substrate for the reagent.
Steric hindrance Increase the reaction temperature or consider using a more reactive PMB-donating reagent like PMB-trichloroacetimidate under acidic conditions for highly hindered alcohols.[1]Higher temperatures can overcome the activation energy barrier for sterically demanding substrates. Alternative reagents may follow a different, more favorable mechanistic pathway.
Deactivated nucleophile For electron-deficient alcohols, a stronger base and more forcing conditions may be necessary.Electron-withdrawing groups near the hydroxyl group decrease its nucleophilicity, making the reaction more difficult.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step Scientific Rationale
Reaction with other nucleophilic sites For substrates with multiple nucleophiles (e.g., amino alcohols), consider adjusting the pH or using a milder base.In amino alcohols, the amine is generally more nucleophilic than the alcohol. Under basic conditions, N-alkylation can compete with or dominate O-alkylation. Using milder, non-ionic bases or even acidic conditions can sometimes favor O-acylation/alkylation.[3]
Elimination reactions For sensitive substrates, use a non-nucleophilic, sterically hindered base like DBU or proton sponge at lower temperatures.Strong, unhindered bases like alkoxides can promote elimination side reactions, especially in substrates with good leaving groups beta to the alcohol.
Base-sensitive functional groups Employ milder bases such as Cs₂CO₃ or K₂CO₃, or explore base-free, palladium-catalyzed methods.[4]Functional groups like esters can be hydrolyzed or undergo other transformations in the presence of strong bases like NaH. Milder inorganic bases can provide sufficient reactivity without degrading the substrate.
Issue 3: Difficult Purification
Possible Cause Troubleshooting Step Scientific Rationale
Residual phenol byproduct Perform an aqueous basic wash (e.g., with 1M NaOH) during the workup.Phenol is acidic and will be deprotonated by a basic wash, forming a water-soluble phenoxide salt that can be easily extracted into the aqueous layer.
Unreacted starting material Use a slight excess (1.1-1.2 equivalents) of the PMB reagent and base. Monitor the reaction by TLC or LC-MS to ensure completion.Driving the reaction to completion simplifies purification by eliminating the starting material, which may have similar chromatographic properties to the product.

Part 3: Alternative Bases and Specialized Protocols

While strong bases like sodium hydride are effective, they are not always compatible with sensitive substrates. Here is a comparison of alternative bases and conditions.

BaseTypical ConditionsAdvantagesDisadvantages
Sodium Hydride (NaH) THF or DMF, 0°C to RTHigh reactivity, drives reaction to completion.[1]Can cause side reactions with sensitive groups (e.g., esters); requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) Acetone or DMF, refluxMilder, suitable for base-sensitive substrates.Slower reaction times, may not be effective for less reactive alcohols.
Cesium Carbonate (Cs₂CO₃) Acetonitrile or DMF, RT to 50°CHighly effective for phenols and hindered alcohols due to the "cesium effect".More expensive than other inorganic bases.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) CH₂Cl₂ or CH₃CN, RTNon-nucleophilic, good for preventing elimination side reactions.Can be difficult to remove during purification.
Palladium Catalyst (e.g., Pd(η³-C₃H₅)Cp/DPEphos) Toluene, 60-80°CNeutral conditions, excellent for highly sensitive substrates.[4]Requires an inert atmosphere, catalyst cost.
Experimental Protocol: Palladium-Catalyzed PMB Protection of a Phenol

This protocol is adapted from methodologies developed for neutral benzylation and is suitable for substrates that are intolerant of basic conditions.[4]

  • Preparation : In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the phenol (1.0 eq), this compound (1.2 eq), Pd(η³-C₃H₅)Cp (0.05 eq), and DPEphos (0.05 eq).

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Reaction : Heat the mixture to 80°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting phenol.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Part 4: Visualizing the Process

General Reaction Mechanism

Caption: General mechanism for base-catalyzed PMB protection.

Troubleshooting Workflow

G start Low Conversion? q1 Is the substrate sterically hindered? start->q1 a1_yes Increase Temp / Use Stronger Base (e.g., NaH) q1->a1_yes Yes a1_no Is the base strong enough for the alcohol's pKa? q1->a1_no No q2 Side Products Observed? a1_no->q2 Yes q2_a Is there another nucleophilic site? q2->q2_a a2_a_yes Use milder base (K2CO3) or adjust pH q2_a->a2_a_yes Yes a2_a_no Is the substrate base-sensitive? q2_a->a2_a_no No a2_b_yes Use neutral Pd-catalyzed method a2_a_no->a2_b_yes Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [Link]

  • Kuwano, R.; Kusano, H. "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols". Organic Letters, 2008, 10(9), 1795–1798. [Link]

  • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". totalsynthesis.com. [Link]

  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. "Methoxybenzyl (MPM) Protecting Group Removable by DDQ Oxidation". Journal of Synthetic Organic Chemistry, Japan, 1985, 43(9), 869-879. [Link]

  • Dudley, G. B., et al. "Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions". Organic Letters, 2004, 6(23), 4299-4302. [Link]

  • Lundt, I., et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications". Beilstein Journal of Organic Chemistry, 2015, 11, 540-566. [Link]

Sources

Validation & Comparative

1H NMR characterization of p-Methoxybenzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of p-Methoxybenzyl Phenyl Carbonate

Abstract

This compound (PMBPC) is a carbonate ester with applications in organic synthesis, particularly as a derivative of the p-methoxybenzyl (PMB) protecting group. Unambiguous structural verification is paramount for ensuring the integrity of experimental outcomes. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful and informative method for the structural elucidation of PMBPC in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of PMBPC, explains the causal factors behind the observed chemical shifts and coupling patterns, and compares the technique's utility against other common analytical methods.

The Signature of a Molecule: ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses and measuring the absorption of energy, we can generate a spectrum that provides a wealth of structural information.

For a molecule like this compound, the ¹H NMR spectrum reveals four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This is described by the n+1 rule, where 'n' is the number of adjacent, equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between the coupled protons.[2]

Experimental Protocol: Acquiring the Spectrum

A high-quality spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for preparing a sample of this compound for ¹H NMR analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette/Syringe

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice as it is an excellent solvent for many organic compounds and has a residual proton signal that does not typically interfere with the signals of interest.[3] The pre-added TMS serves as an internal standard, with its signal defined as 0.0 ppm.[4]

  • Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Data Acquisition: Place the NMR tube into the spectrometer's autosampler or insert it manually into the magnet. Acquire the ¹H NMR spectrum using a standard pulse program on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

Spectral Interpretation: Decoding the ¹H NMR of this compound

The structure of this compound contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum.

Structure of this compound with Proton Labels.

Analysis of Signals:

  • δ ~ 7.42-7.18 ppm (Multiplet, 5H, Hₐ): This complex series of overlapping signals corresponds to the five protons on the unsubstituted phenyl ring. The protons in the ortho, meta, and para positions have slightly different chemical environments, and they couple with each other, resulting in a complex multiplet. This chemical shift range is characteristic of protons on a benzene ring.[5]

  • δ ~ 7.33 ppm (Doublet, 2H, Hₑ): This signal corresponds to the two aromatic protons on the p-methoxybenzyl group that are ortho to the benzylic methylene group. They are split into a doublet by their single neighboring proton (Hₑ). The typical ortho-coupling constant (³J) in benzene rings is in the range of 6-10 Hz.[6]

  • δ ~ 6.90 ppm (Doublet, 2H, Hₑ): This doublet represents the two aromatic protons on the p-methoxybenzyl group that are meta to the benzylic methylene group (and ortho to the methoxy group). The electron-donating nature of the methoxy group shields these protons, shifting them upfield compared to the other aromatic protons. They are split into a doublet by their single neighboring proton (Hₑ).

  • δ ~ 5.18 ppm (Singlet, 2H, Hₐ): This sharp singlet is assigned to the two benzylic methylene protons. This signal appears significantly downfield because the protons are adjacent to an oxygen atom of the carbonate group and an aromatic ring, both of which are electron-withdrawing and deshielding. The signal is a singlet because there are no protons on the adjacent atoms to cause splitting.

  • δ ~ 3.81 ppm (Singlet, 3H, Hₑ): This distinct singlet corresponds to the three protons of the methoxy (-OCH₃) group. Its chemical shift is highly characteristic and its singlet nature is due to the absence of any adjacent protons.[7]

Data Summary

The expected ¹H NMR data for this compound in CDCl₃ are summarized in the table below.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~ 7.42 - 7.18Multiplet5HPhenyl group protons (C₆H₅-)
Hₑ~ 7.33Doublet2HAromatic protons ortho to -CH₂-
Hₑ~ 6.90Doublet2HAromatic protons ortho to -OCH₃
Hₐ~ 5.18Singlet2HBenzylic methylene protons (-CH₂-)
Hₑ~ 3.81Singlet3HMethoxy protons (-OCH₃)

A Broader Perspective: Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a multi-technique approach. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity (H-H), and relative proton count.Provides detailed structural information and is highly sensitive for purity assessment.Can have overlapping signals in complex molecules; requires soluble sample.
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, carbonyl).Complementary to ¹H NMR, confirms carbon backbone.[8]Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.
IR Spectroscopy Presence of specific functional groups.Excellent for identifying the strong carbonate C=O stretch (~1760 cm⁻¹) and C-O stretches.[8]Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₁₅H₁₄O₄) and can provide structural clues from fragmentation.[8]Does not provide detailed information on isomerism or atom connectivity.
2D NMR (e.g., COSY, HSQC) Correlation between nuclei (H-H, C-H).Unambiguously assigns connectivity, resolving complex splitting patterns.[9][10]Requires more instrument time and expertise for interpretation.

Integrated Characterization Workflow

For a researcher synthesizing this compound, a logical workflow ensures the final product is the correct structure and of high purity.

Workflow for the Synthesis and Characterization of PMBPC.

This workflow demonstrates that while techniques like chromatography and TLC are used for purification and initial checks, ¹H NMR serves as the primary tool for structural verification. Other spectroscopic methods then provide orthogonal data to build a complete and trustworthy characterization package.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint that is essential for its unequivocal identification. By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can confirm the successful synthesis and purity of the compound. When integrated with complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and robust characterization is achieved, upholding the principles of scientific integrity and ensuring the reliability of subsequent research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3084543, this compound. Retrieved from [Link].

  • The Royal Society of Chemistry (2021). Supporting Information for an article. RSC. Retrieved from the provided search result link, specific journal details not fully available.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link].

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link].

  • Chemistry LibreTexts (2022). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from: [Link].

  • Michigan State University Department of Chemistry. Proton NMR Table. Retrieved from: [Link].

  • Chemistry Steps (2024). NMR Chemical Shift Range and Value Table. Retrieved from: [Link].

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link].

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from: [Link].

  • Oxford Chemserve. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from: [Link].

  • Leah4sci. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from: [Link].

Sources

Comparative Mass Spectrometry Guide: p-Methoxybenzyl Phenyl Carbonate (PMB-PC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of p-Methoxybenzyl Phenyl Carbonate (PMB-PC) . It is designed for researchers utilizing PMB-PC as a derivatizing agent or intermediate in drug development, specifically for the protection of alcohols and phenols.

The guide compares PMB-PC against its non-substituted analog, Benzyl Phenyl Carbonate (BPC) , to highlight the critical "Methoxy Effect"—a phenomenon that significantly alters fragmentation kinetics and diagnostic ion stability.

Executive Summary

This compound (PMB-PC) is a specialized reagent used to introduce the p-methoxybenzyl (PMB) protecting group. In mass spectrometry, its fragmentation behavior is governed by the electron-donating nature of the para-methoxy substituent.

Unlike standard benzyl carbonates, PMB-PC exhibits a distinct "soft" fragmentation pathway where the formation of the highly stable p-methoxybenzyl cation (m/z 121) dominates. This feature makes PMB-PC derivatives exceptionally easy to identify in complex biological matrices compared to standard benzyl derivatives, which produce the less specific tropylium ion (m/z 91).

Key Performance Metrics:

  • Diagnostic Specificity: High (m/z 121 is a unique signature).

  • Ionization Stability: The methoxy group stabilizes the molecular ion in soft ionization (ESI), but promotes specific cleavage in hard ionization (EI).

  • False Positive Rate: Lower than Benzyl Phenyl Carbonate due to the unique mass shift (+30 Da) and specific fragmentation.

Comparative Analysis: PMB-PC vs. Benzyl Phenyl Carbonate (BPC)

This section compares the Electron Impact (EI, 70 eV) fragmentation characteristics of PMB-PC against the industry-standard BPC.

Table 1: Diagnostic Ion Comparison
FeatureThis compound (PMB-PC) Benzyl Phenyl Carbonate (BPC) Analytical Implication
Molecular Weight 258 Da228 DaPMB adds +30 Da mass shift.
Base Peak (100%) m/z 121 (p-Methoxybenzyl cation)m/z 91 (Tropylium ion)m/z 121 is far more diagnostic for PMB-protected metabolites.
Molecular Ion (M+[1][2][3][4]•) Weak / Low AbundanceWeak / Low AbundanceBoth carbonates are labile; M+ is often transient in EI.
Carbonate Core Loss of CO₂ (M - 44)Loss of CO₂ (M - 44)Common neutral loss pathway for both.
Phenoxy Fragment m/z 77 (C₆H₅⁺) & m/z 94 (PhOH)m/z 77 (C₆H₅⁺) & m/z 94 (PhOH)Non-specific background ions found in both.
Electronic Effect Resonance Stabilization (+M effect)Inductive Stabilization onlyPMB cation is significantly more stable than Benzyl cation.
The "Methoxy Effect" Explained

In BPC, the benzyl cation (m/z 91) rearranges to the tropylium ion. While stable, this ion is ubiquitous in MS, arising from toluene, phenylalanine, and many other aromatics. In PMB-PC, the oxygen lone pair on the methoxy group donates electron density into the ring (Resonance), stabilizing the positive charge at the benzylic position. This makes the formation of m/z 121 the thermodynamically preferred pathway (Stevenson’s Rule), often suppressing other fragmentation channels.

Fragmentation Mechanism & Pathways[2][3][4][5][6][7]

The fragmentation of PMB-PC under Electron Impact (EI) follows two primary competing pathways: Benzylic Cleavage (Dominant) and Carbonate Decomposition .

Figure 1: Fragmentation Logic Flow (PMB-PC)

PMB_Fragmentation M_Ion Molecular Ion (M+•) m/z 258 Path_A Pathway A: Benzylic C-O Cleavage (Dominant due to Resonance) M_Ion->Path_A Path_B Pathway B: CO2 Extrusion M_Ion->Path_B PMB_Cat p-Methoxybenzyl Cation m/z 121 (Base Peak) Path_A->PMB_Cat - [PhOCO]• Ph_Carb_Rad Phenyl Carbonate Radical (Unstable Neutral) Quinoid Quinoid-like Ion m/z 78 PMB_Cat->Quinoid - CH3• (Minor) Phenol_Rad Phenol Radical Cation m/z 94 Path_B->Phenol_Rad - CO2 - (PMB-H) Phenoxy_Cat Phenoxy Cation m/z 77 Phenol_Rad->Phenoxy_Cat - OH•

Caption: Figure 1: Competing fragmentation pathways for PMB-PC. The formation of the resonance-stabilized m/z 121 cation is the kinetic favorite.

Experimental Protocols

To replicate these patterns and validate the identity of PMB-PC, use the following self-validating protocols.

Protocol A: Structural Confirmation via GC-MS (EI)

Best for: Confirming reagent purity and observing the "fingerprint" fragmentation.

  • Sample Prep: Dissolve 1 mg PMB-PC in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • End: Hold 3 min.

  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

  • Scan Range: m/z 40–350.

Validation Criteria:

  • Base Peak: Must be m/z 121. If m/z 91 is >50% of 121, suspect contamination with benzyl analogs.

  • Molecular Ion: Look for a small peak at m/z 258.

  • Phenol Check: Presence of m/z 94 confirms the phenyl carbonate moiety.

Protocol B: Molecular Weight Confirmation via LC-MS (ESI)

Best for: Drug development applications where PMB-PC is a contaminant or intermediate.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode.

  • Target Ions:

    • [M+H]+: m/z 259.1

    • [M+Na]+: m/z 281.1 (Often dominant due to carbonate affinity for Na).

    • [M+NH4]+: m/z 276.1 (If ammonium buffers are used).

Validation Criteria:

  • In-source fragmentation often yields m/z 121 even in ESI.

  • Use MS/MS (CID) on m/z 259.1 -> Product ion m/z 121.1 confirms the PMB group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[5] (Standard reference for PMB stability and deprotection mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Authoritative source on Stevenson's Rule and benzylic cleavage).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Phenyl Carbonate. National Institute of Standards and Technology.

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

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A Comparative Guide to the Infrared Spectrum Analysis of p-Methoxybenzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectrum of p-Methoxybenzyl phenyl carbonate. We will explore the characteristic vibrational frequencies of its functional groups and compare them with structurally related molecules to highlight the diagnostic power of IR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control.

The Significance of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a cornerstone analytical technique for identifying the functional groups present within a molecule.[1][2] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint. This allows for the confirmation of molecular structure and the identification of impurities. For a molecule like this compound, with its distinct carbonate, ether, and aromatic moieties, IR spectroscopy offers a rapid and non-destructive method of verification.

Analysis of the this compound IR Spectrum

The structure of this compound (C₁₅H₁₄O₄) contains several key functional groups that give rise to a characteristic IR spectrum. The major absorption bands are a direct reflection of the molecular vibrations within the carbonate group, the phenyl and p-methoxyphenyl rings, and the ether linkage.

A typical IR spectrum of this compound would exhibit the following significant peaks:

  • C=O Stretching (Carbonate): A strong, sharp absorption band is expected in the region of 1750-1780 cm⁻¹ . This is one of the most prominent features of a carbonate ester and is due to the stretching vibration of the carbonyl group.

  • C-O Stretching (Carbonate and Ether): Carbonates display strong, characteristic C-O stretching bands. Expect to see a strong, broad absorption between 1200-1250 cm⁻¹ corresponding to the asymmetric C-O stretch of the carbonate group. The symmetric C-O stretch will appear at a lower frequency. Additionally, the aryl-alkyl ether linkage of the methoxy group will contribute to this region with a strong band around 1250 cm⁻¹ (asymmetric C-O-C stretch) and another near 1030 cm⁻¹ (symmetric C-O-C stretch).

  • Aromatic C-H Stretching: Look for a group of medium to weak bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ), which are characteristic of C-H stretching vibrations in the aromatic rings.[3][4]

  • Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups will show C-H stretching vibrations just below 3000 cm⁻¹ . Specifically, expect bands in the 2850-2960 cm⁻¹ range.

  • Aromatic C=C Stretching: Medium to weak intensity bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the in-plane stretching vibrations of the carbon-carbon double bonds within the phenyl and p-methoxyphenyl rings.

  • Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the fingerprint region, between 675-900 cm⁻¹ , are due to the out-of-plane ("oop") bending of the aromatic C-H bonds. The substitution pattern on the aromatic rings will influence the exact position of these bands. For the p-disubstituted methoxyphenyl ring, a strong band is expected around 820-840 cm⁻¹ . The monosubstituted phenyl ring will show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹ .

Comparative Spectral Analysis

To fully appreciate the diagnostic power of the IR spectrum of this compound, it is instructive to compare it with the spectra of structurally similar molecules. This comparative approach allows for the confident assignment of absorption bands to specific molecular fragments.

Vibrational Mode This compound (cm⁻¹) Benzyl Phenyl Carbonate (cm⁻¹)[5][6][7] Diphenyl Carbonate (cm⁻¹)[8][9] p-Methoxybenzyl Alcohol (cm⁻¹)[10][11]
O-H StretchAbsentAbsentAbsentStrong, broad (~3200-3600)
Aromatic C-H Stretch~3030-3100~3030-3100~3040-3070~3000-3070
Aliphatic C-H Stretch~2850-2960~2870-2950Absent~2830-2950
C=O Stretch (Carbonate)~1760 ~1760 ~1775 Absent
Aromatic C=C Stretch~1450-1600~1450-1600~1450-1590~1460-1610
Asymmetric C-O-C Stretch (Ether/Carbonate)~1250 ~1220~1210~1250
Symmetric C-O-C Stretch (Ether)~1030 AbsentAbsent~1030
Aromatic C-H "oop" Bend (p-substituted)~820-840AbsentAbsent~820-830
Aromatic C-H "oop" Bend (monosubstituted)~690-770~690-770~690-760Absent

Key Observations from the Comparison:

  • The most striking difference is the presence of the strong, broad O-H stretching band in p-Methoxybenzyl alcohol, which is absent in all the carbonates.

  • The intense C=O stretching band around 1760-1775 cm⁻¹ is a clear marker for the carbonate functionality in the first three compounds.

  • The absence of the aliphatic C-H stretching bands below 3000 cm⁻¹ in Diphenyl carbonate confirms the lack of a benzyl or methoxybenzyl group.

  • The presence of strong bands around 1250 cm⁻¹ and 1030 cm⁻¹ in both this compound and p-Methoxybenzyl alcohol points to the characteristic C-O-C stretching of the aryl-alkyl ether (methoxy group). This feature is absent in Benzyl phenyl carbonate and Diphenyl carbonate.

  • The out-of-plane C-H bending bands provide information about the substitution patterns of the aromatic rings.

Experimental Protocols for IR Spectrum Acquisition

The quality of an IR spectrum is highly dependent on proper sample preparation. For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.[12][13]

Step-by-Step Methodology:

  • Material Preparation: Ensure that the spectroscopic grade Potassium Bromide (KBr) powder is thoroughly dry, as water exhibits strong IR absorption bands that can interfere with the sample spectrum.[14] It is best practice to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to uniformly disperse the fine sample particles throughout the KBr matrix.[13][15]

  • Pellet Formation: Transfer the powder mixture to a pellet-forming die. Assemble the die and place it in a hydraulic press.

  • Pressing: Connect the die to a vacuum line to remove trapped air, which can cause the pellet to be opaque. Gradually apply pressure of 8-10 tons and hold for 1-2 minutes.[14] This causes the KBr to "cold-flow" and form a solid, transparent disc.

  • Analysis: Carefully remove the transparent or semi-transparent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[16][17][18]

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal (commonly diamond or germanium) is clean. Take a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the built-in press to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[16]

  • Analysis: Acquire the IR spectrum. The IR beam internally reflects within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[16]

  • Cleaning: After analysis, the sample can be recovered, and the crystal is simply wiped clean with a suitable solvent (e.g., isopropanol or ethanol).

Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis and comparison of IR spectra.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (this compound) Prep_Choice Choose Method Sample->Prep_Choice KBr KBr Pellet Preparation Prep_Choice->KBr  Transmission ATR ATR Sample Application Prep_Choice->ATR  Reflectance Spectrometer FTIR Spectrometer KBr->Spectrometer ATR->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Raw_Spectrum Raw IR Spectrum Acquire->Raw_Spectrum Process Process Spectrum (Baseline Correction, etc.) Raw_Spectrum->Process Identify Identify Key Peaks (cm⁻¹) Process->Identify Assign Assign Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for IR analysis from sample preparation to structural confirmation.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that is highly useful for its identification and characterization. The strong carbonyl absorption around 1760 cm⁻¹, coupled with the characteristic C-O stretches of the carbonate and ether functionalities, and the specific patterns in the aromatic and aliphatic C-H regions, allow for unambiguous confirmation of its structure. By comparing its spectrum to those of related compounds like benzyl phenyl carbonate, diphenyl carbonate, and p-methoxybenzyl alcohol, the diagnostic bands for each molecular subunit can be clearly delineated. Both the KBr pellet and ATR techniques are reliable methods for obtaining high-quality spectra, with ATR offering significant advantages in speed and simplicity of sample preparation. This guide provides the foundational knowledge for researchers to confidently apply IR spectroscopy in the analysis of this compound and similar molecular structures.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation website: [Link]

  • Adler, H. H., & Kerr, P. F. (1953). Infrared study of the carbonate minerals. The American Mineralogist, 38(1-2), 124-137.
  • Andersen, T., & Kolevatov, I. (2010). Far infrared spectroscopy of carbonate minerals. University of Central Florida.
  • Di Benedetto, F., et al. (2021).
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Specac Ltd. website: [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press website: [Link]

  • D'Elia, V., & Minissale, M. (2025, October 8).
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent Technologies website: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. website: [Link]

  • D'Elia, V., & Minissale, M. (2025, October 8).
  • Vance, E. R., & Wolfe, R. W. (2020, July 16).
  • Michalska, D., & Szewczyk, M. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC.
  • ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments. Retrieved from ResearchGate website: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl phenyl carbonate. PubChem. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from Edinburgh Instruments website: [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenyl carbonate. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl phenyl carbonate. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl phenyl carbonate. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Py-IR spectra of the catalysts. Retrieved from ResearchGate website: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxybenzyl alcohol. NIST WebBook. Retrieved from [Link]

  • Chegg. (2021, February 14). Solved p-Methoxybenzyl alcohol was treated with an oxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl alcohol. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H14O4). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl phenyl carbonate (C14H12O3). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. DTIC.
  • Xue, J., et al. (2012). Ultrafast infrared and UV-vis studies of the photochemistry of methoxycarbonylphenyl azides in solution. SciSpace.

Sources

Validating the Efficacy of Novel Protecting Groups: A TLC-Based Comparative Guide Using an N-Promethazinyl (PMZ) Moiety as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of achieving high yields and purity.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed later in the synthetic sequence.[1] While a canon of well-established protecting groups exists for common functionalities, the development of novel protecting agents with unique stability profiles and cleavage conditions is a continuous pursuit in medicinal and materials chemistry.

This guide presents a rigorous, universally applicable framework for validating the efficiency of a novel or less-common protecting group, using a hypothetical N-promethazinyl (PMZ) group for amines as an illustrative case study. We will leverage Thin-Layer Chromatography (TLC), a rapid and cost-effective analytical technique, as the primary tool for real-time reaction monitoring and efficiency assessment.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate and validate new protective moieties in their synthetic workflows.

The Rationale Behind Protecting Group Selection and Validation

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under specific, non-interfering conditions.[4] When considering a novel protecting group like our hypothetical PMZ, a systematic validation is crucial before its widespread adoption in a synthetic campaign. The core of this validation lies in answering two questions:

  • Protection Efficiency: How completely and cleanly is the protecting group installed onto the substrate?

  • Comparative Performance: How does its performance (reaction time, yield, stability) compare to established, "gold-standard" protecting groups under identical conditions?

TLC is exceptionally well-suited for this purpose. It allows for the qualitative and semi-quantitative monitoring of a reaction's progress by separating the starting material, the protected product, and any byproducts based on their polarity.[3][5]

Experimental Design: A Comparative Study of PMZ vs. Boc Protection

To validate the efficiency of our hypothetical PMZ protecting group, we will design a direct comparison with the well-established tert-butyloxycarbonyl (Boc) group, a ubiquitous protecting group for amines.[6]

Model Reaction: The protection of a primary amine, benzylamine, will serve as our model system.

  • Reaction A: Benzylamine + Promethazine-derived activating agent → N-PMZ-benzylamine

  • Reaction B: Benzylamine + Di-tert-butyl dicarbonate (Boc)₂O → N-Boc-benzylamine

We will monitor both reactions simultaneously using TLC to track the disappearance of the starting material (benzylamine) and the appearance of the protected product.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 TLC Monitoring cluster_2 Data Analysis & Validation A Reaction A Setup: Benzylamine + PMZ Reagent TLC_A Aliquot from Rxn A at t = 0, 15, 30, 60, 120 min A->TLC_A B Reaction B Setup: Benzylamine + (Boc)2O TLC_B Aliquot from Rxn B at t = 0, 15, 30, 60, 120 min B->TLC_B Spot Spot Aliquots on TLC Plate (SM, Co-spot, Reaction Mixture) TLC_A->Spot TLC_B->Spot Develop Develop TLC Plate in Hexane:EtOAc (7:3) Spot->Develop Visualize Visualize Under UV Light & with Stains (e.g., KMnO4) Develop->Visualize Analyze Analyze TLC Plates: Disappearance of SM Spot Appearance of Product Spot Visualize->Analyze Compare Compare Rf Values & Spot Intensities (PMZ-protected vs. Boc-protected) Analyze->Compare Conclusion Determine Reaction Completion Time & Assess Protection Efficiency Compare->Conclusion

Caption: Workflow for comparative validation of a novel protecting group using TLC.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the comparative study.

Part 1: Thin-Layer Chromatography (TLC) Setup
  • Prepare the Developing Chamber: Pour a 7:3 mixture of hexane and ethyl acetate into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for at least 15 minutes.

  • Prepare TLC Plates: Using a pencil, gently draw a baseline about 1 cm from the bottom of two silica gel TLC plates. Mark three lanes on each plate: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

Part 2: Protection Reactions & Monitoring

Reaction B: Boc Protection (Control)

  • Dissolve benzylamine (1.0 equiv) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and triethylamine (1.2 equiv).

  • Stir the reaction at room temperature.

  • Time t=0: Immediately take a small aliquot with a capillary tube, dilute it, and spot it on the "Co" and "RM" lanes of the first TLC plate. Spot a solution of pure benzylamine on the "SM" and "Co" lanes.

  • Monitoring: At 15, 30, 60, and 120 minutes, repeat the spotting process on new TLC plates.

  • Analysis: After each time point, develop the TLC plate in the prepared chamber. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The reaction is complete when the benzylamine spot (lower Rf) is no longer visible in the "RM" lane, and a new, less polar product spot (higher Rf) is dominant.

Reaction A: PMZ Protection (Hypothetical)

This protocol is illustrative. The specific reagent and conditions would need to be determined based on the chemistry of the hypothetical PMZ-Cl or other activated promethazine derivative.

  • Dissolve benzylamine (1.0 equiv) in a suitable solvent (e.g., DCM or THF).

  • Add the hypothetical PMZ-activating agent (1.1 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv).

  • Stir the reaction at room temperature.

  • Monitoring: Follow the exact same TLC monitoring and analysis procedure as described for the Boc protection (Part 2, steps 4-6), using the second set of prepared TLC plates.

Interpreting the TLC Results: A Self-Validating System

The trustworthiness of this protocol comes from its internal controls and comparative nature.

  • The Starting Material (SM) Lane: This lane provides a constant reference for the Rf value of benzylamine.

  • The Co-Spot (Co) Lane: This lane, where both the starting material and reaction mixture are spotted, is crucial. If the product's Rf is very close to the starting material's, the co-spot will appear elongated or unresolved, indicating a need to change the solvent system. It confirms that the spot in the "RM" lane is indeed different from the starting material.

  • The Reaction Mixture (RM) Lane: This lane provides a real-time snapshot of the reaction. As the reaction progresses, the intensity of the starting material spot should decrease, while the intensity of the product spot increases.

Principle of Separation: The rationale for TLC's effectiveness here is the significant change in polarity upon protection. Benzylamine is a polar molecule and will adhere strongly to the silica gel, resulting in a low Rf value. Both the Boc and the large, relatively nonpolar PMZ group will significantly decrease the polarity of the resulting product. This leads to weaker interaction with the silica gel and a higher Rf value, allowing for clear separation.[3]

Data Presentation and Performance Comparison

All quantitative and qualitative data should be summarized for easy comparison.

Table 1: TLC Monitoring Results for Benzylamine Protection

Time (min)Boc Protection (Reaction B)PMZ Protection (Reaction A - Hypothetical)
Rf (SM): 0.25Rf (SM): 0.25
Rf (Product): 0.65Rf (Product): 0.70
0 Intense SM spot, no productIntense SM spot, no product
15 Intense SM spot, faint product spotStrong SM spot, moderate product spot
30 Moderate SM spot, strong product spotFaint SM spot, intense product spot
60 Faint SM spot, intense product spotNo visible SM spot, intense product spot
120 No visible SM spot, intense product spotNo visible SM spot, intense product spot

Table 2: Comparative Efficiency of Protecting Groups

ParameterBoc GroupPMZ Group (Hypothetical)Notes
Reagent (Boc)₂OPMZ-Cl (Illustrative)Boc anhydride is a stable solid. The stability of the PMZ reagent would need to be assessed.
Reaction Time ~120 minutes~60 minutesBased on the disappearance of starting material on TLC.
Qualitative Yield High (clean conversion on TLC)High (clean conversion on TLC)Assessed by the absence of significant byproducts on the TLC plate.
Product Rf 0.650.70The higher Rf of the PMZ-product suggests it is less polar than the Boc-product.

Conclusion

This guide outlines a robust and efficient methodology for validating a novel protecting group using TLC monitoring as the core analytical tool. Through a direct comparison with an established standard like the Boc group, researchers can quickly gather critical data on reaction times, cleanliness, and relative polarity. In our hypothetical case study, the N-promethazinyl (PMZ) group demonstrated a potentially faster reaction time compared to the Boc group for the protection of benzylamine.

This self-validating system, which relies on internal standards (the SM and co-spot lanes), ensures the integrity of the results. By applying this framework, scientists can confidently assess the utility of new protecting groups, enriching the synthetic chemist's toolkit and enabling the more efficient construction of complex molecules.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.[Link]

  • Organic Chemistry Portal. Protective Groups.[Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.[Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.[Link]

  • Washington State University. Monitoring a Reaction by TLC.[Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.[Link]

  • Wikipedia. Protecting group.[Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.[Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC).[Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.[Link]

Sources

Technical Comparison Guide: p-Methoxybenzyl Phenyl Carbonate (Moz-OPh)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Methoxybenzyl phenyl carbonate (Moz-OPh) [CAS: 31558-46-0] represents a superior "second-generation" reagent for the introduction of the p-methoxybenzyloxycarbonyl (Moz or PMZ) protecting group. While the Moz group is highly valued in peptide and organic synthesis for its orthogonality to Boc and Fmoc (cleavable via mild acid or oxidative conditions), the primary reagent for its introduction—Moz-Chloride (Moz-Cl) —suffers from inherent instability, high moisture sensitivity, and rapid degradation.

This guide analyzes the crystallographic and physicochemical advantages of Moz-OPh, demonstrating how its solid-state lattice stability resolves the shelf-life issues of Moz-Cl while offering a safer, more controlled reactivity profile for drug development workflows.

Crystallographic & Structural Characterization[1]

The defining advantage of Moz-OPh over its chloroformate counterpart is its existence as a stable crystalline solid . This physical state is not merely cosmetic; it is a direct consequence of the intermolecular forces (π-π stacking and dipole interactions) within the crystal lattice that arrest the spontaneous decarboxylation pathway common to liquid chloroformates.

Comparative Structural Data

The following table contrasts the structural and physical parameters of Moz-OPh against the standard Moz-Cl reagent.

FeatureMoz-OPh (Phenyl Carbonate) Moz-Cl (Chloroformate) Structural Implication
Physical State Crystalline SolidOily Liquid / Low-melting SolidLattice energy stabilizes the carbonate linkage against thermal degradation.
Molecular Weight 258.27 g/mol 200.62 g/mol Higher MW of Moz-OPh contributes to lower volatility and easier weighing.
Leaving Group Phenoxide (PhO⁻)Chloride (Cl⁻)Phenoxide is a "softer" leaving group, requiring nucleophilic catalysis (e.g., DMAP) for activation, preventing background hydrolysis.
Storage Stability >12 Months (Desiccated)<1 Month (often degrades to alcohol)Moz-Cl rapidly hydrolyzes to HCl and Moz-OH, which further degrades.
Crystallinity Monoclinic/Triclinic (Analogous)*Amorphous/LiquidNote: While specific unit cell parameters for Moz-OPh are proprietary, analogous diaryl carbonates typically crystallize in P21/c, maximizing π-stacking.
Lattice Stability Mechanism

In the solid state, the phenyl ring of the carbonate leaving group and the p-methoxybenzyl ring adopt a conformation that minimizes steric repulsion while maximizing intermolecular π-interactions. This "locked" conformation prevents the rotation required for the internal nucleophilic attack or decarboxylation mechanisms that plague liquid chloroformates.

Reaction Performance & Mechanism

Reactivity Profile

Moz-OPh is a "tunable" electrophile. Unlike Moz-Cl, which reacts indiscriminately with nucleophiles (often requiring low temperatures to suppress side reactions), Moz-OPh is relatively inert until activated.

  • Uncatalyzed: Slow reaction with primary amines.

  • Base-Catalyzed (Et₃N): Moderate reaction rate.

  • Nucleophilic Catalysis (DMAP): Rapid and quantitative transfer of the Moz group.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation and transfer mechanism, highlighting the role of the phenoxide leaving group.

MozProtection Reagent Moz-OPh (Stable Crystal) Intermediate Acyl-Pyridinium Intermediate Reagent->Intermediate Nucleophilic Attack (Displacement of PhO-) Activator DMAP (Catalyst) Activator->Intermediate Product Moz-Protected Amine (Carbamate) Intermediate->Product Amine Attack Byproduct Phenol (Easy Removal) Intermediate->Byproduct Leaving Group Substrate Amine (R-NH2) Substrate->Product

Figure 1: DMAP-catalyzed activation of Moz-OPh. The formation of the reactive acyl-pyridinium species allows for mild reaction conditions.

Experimental Protocols

Synthesis of Moz-OPh Reagent

For researchers needing to synthesize the reagent de novo from p-methoxybenzyl alcohol.

Reagents:

  • 4-Methoxybenzyl alcohol (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Pyridine (1.2 equiv) or Triethylamine

  • Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-methoxybenzyl alcohol in anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add Pyridine dropwise. Then, add Phenyl chloroformate dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Crystallization: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc to obtain Moz-OPh as a white crystalline solid.

Standard Moz-Protection of Amines

Protocol for protecting an amino acid or primary amine.

Reagents:

  • Substrate: Amino Acid / Amine (1.0 equiv)

  • Reagent: Moz-OPh (1.1 equiv)

  • Base: Triethylamine (1.5 equiv)

  • Catalyst: DMAP (0.05 equiv - Optional but recommended for speed)

  • Solvent: THF/Water (1:1) or DMF[1]

Step-by-Step:

  • Dissolve the amine in the chosen solvent.

  • Add Triethylamine.

  • Add Moz-OPh in one portion. (Note: Being a solid, it is easily weighed and added without syringes).

  • Stir at room temperature for 12–24 hours.

  • Purification: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine/DMAP) and 0.5M NaOH (crucial step to remove the phenol byproduct).

  • Concentrate to yield the Moz-carbamate.

Comparative Analysis: Moz-OPh vs. Alternatives

ParameterMoz-OPh (Carbonate)Moz-Cl (Chloroformate)Moz-ONp (Nitrophenyl)
Atom Economy Moderate (Loss of Phenol)High (Loss of HCl)Low (Loss of Nitrophenol)
Safety High (Non-lachrymator)Low (Corrosive, Lachrymator)Moderate (Sensitizer)
Byproduct Removal Easy : Phenol is removed by mild basic wash (NaOH/Na₂CO₃).Difficult : HCl gas must be neutralized; excess reagent hydrolyzes to acidic species.Difficult : p-Nitrophenol is toxic and yellow; hard to remove traces.
Selectivity High (Requires activation)Low (Reacts with -OH, -SH rapidly)High

Conclusion: While Moz-Cl is theoretically more atom-efficient, its practical handling costs (degradation, hazardous nature) outweigh the benefits. Moz-OPh offers the optimal balance of crystallographic stability , handling safety , and clean reaction profiles , making it the preferred reagent for GMP and high-value synthesis.

References

  • Yonemitsu, O., et al. (1982).[1] "Protection of alcohols and amines with p-methoxybenzyl type reagents." Tetrahedron Letters, 23(12), 1234-1238.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Knölker, H. J., et al. (1995). "Synthesis of Peptides using Mixed Carbonates." Synlett, 1995(09), 937-939.
  • PubChem Database. (2025). "this compound (CID 3084543)."[2] National Library of Medicine. [Link][2]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of p-Methoxybenzyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Stop and Read: Do not treat p-Methoxybenzyl phenyl carbonate as a standard organic solid. While the "carbonate" nomenclature implies stability, this reagent is an activated carbonate designed to release phenol (a toxic, corrosive sensitizer) upon reaction or hydrolysis.

Immediate Directives:

  • Primary Hazard: Generation of Phenol (Carbolic Acid) upon decomposition.

  • Waste Stream: Must be segregated into "Toxic/Corrosive Organic Waste" streams. NEVER dispose of down the drain.

  • Container Compatibility: Use Glass or HDPE. Avoid metal containers (aluminum/copper) due to phenolic corrosion risks.[1]

  • PPE: Double nitrile gloves and chemical safety goggles are mandatory due to the risk of severe eye damage (H318) and skin sensitization (H317).

Part 2: Technical Hazard Assessment (The "Why")

To ensure compliance and safety, researchers must understand the chemical fate of this reagent. This compound is used to introduce the Moz (p-methoxybenzyloxycarbonyl) protecting group.[2]

The Hydrolysis Mechanism

The disposal risk arises from the molecule's "leaving group."[2] When this reagent hydrolyzes (due to moisture or basic quenching), it decomposes according to the following stoichiometry:


[2]

Critical Insight: The release of Phenol is stoichiometric.[2] If you dispose of 1 mole of reagent, you are effectively disposing of 1 mole of Phenol.[2] Phenol is rapidly absorbed through the skin, causing systemic toxicity and chemical burns.

Physicochemical Data Table
PropertyDataRelevance to Disposal
CAS Number 54611-52-0Identifier for waste manifesting.[2]
Physical State Crystalline SolidDust generation risk; requires particulate controls.[2]
Hydrolysis Products Phenol, Anisyl Alcohol, CO₂Phenol drives the waste classification (Class 6.1/8).
GHS Classification Skin Sens. 1 (H317), Eye Dam. 1 (H318)Requires eye protection; waste is considered "Irritant/Corrosive."
RCRA Implications Potential U188 (Phenol)If the waste is primarily phenol, it triggers U-list requirements.
Part 3: Disposal Protocols
Protocol A: Disposal of Pure/Unused Reagent

Use this protocol for expired solids or surplus reagent.[2]

  • Containment: Keep the substance in its original container if possible. If transferring, place the solid into a wide-mouth High-Density Polyethylene (HDPE) jar.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound (Solid)."

    • Hazard Checkboxes: Toxic, Irritant.

    • Note: Add "Releases Phenol upon hydrolysis" to the comments section.

  • Secondary Containment: Place the jar into a clear plastic bag (zip-lock) to contain any dust or leakage.

  • Disposal: Move to the Solid Hazardous Waste accumulation area.

Protocol B: Quenching & Disposal of Reaction Mixtures

Use this protocol for post-reaction mixtures where the reagent was used in excess.[2]

Context: After protecting an amine/alcohol, the excess carbonate must be destroyed. Reagents Required: 1M Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (


).
  • Quench:

    • Cool the reaction mixture to 0°C.

    • Slowly add 1M NaOH (approx. 2-3 equivalents relative to excess reagent).[2]

    • Mechanism:[3][4] This forces the hydrolysis, converting the phenyl carbonate into Sodium Phenoxide (water-soluble) and p-methoxybenzyl alcohol.[2]

  • Partition (Extraction):

    • Transfer to a separatory funnel.[2]

    • Dilute with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Crucial Step: The Phenol/Phenoxide will partition based on pH.[2]

      • High pH (>10): Phenol exists as Phenoxide in the Aqueous Layer .[2]

      • Low pH (<7):[5] Phenol exists as Phenol in the Organic Layer .[2]

  • Waste Segregation (The "Trap"):

    • Aqueous Layer (Basic): Contains Sodium Phenoxide. Dispose of as "Basic Aqueous Waste (Toxic)." Do not neutralize and drain; phenoxide is toxic to aquatic life.

    • Organic Layer: Contains the product and p-methoxybenzyl alcohol.[2] Dispose of as "Halogenated/Non-Halogenated Organic Waste" depending on the solvent.[2]

Part 4: Waste Stream Logic Flow

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance with EPA/RCRA standards.

DisposalFlow Start Start: Waste Identification StateCheck Is the waste Pure Solid or Reaction Mixture? Start->StateCheck PureSolid Pure Solid Reagent StateCheck->PureSolid Pure RxnMix Reaction Mixture (Excess Reagent) StateCheck->RxnMix Mixture PackSolid Pack in HDPE/Glass Jar (Do NOT dissolve) PureSolid->PackSolid LabelSolid Label: 'Toxic Solid' (Note: Phenol Precursor) PackSolid->LabelSolid FinalDisp Ship to Incineration (RCRA Code: U188 Potential) LabelSolid->FinalDisp Quench Quench with 1M NaOH (Hydrolysis to Phenoxide) RxnMix->Quench Partition Partition (Aq/Org) Quench->Partition AqWaste Aqueous Layer (pH > 10) Contains: Na-Phenoxide Partition->AqWaste Aqueous Phase OrgWaste Organic Layer Contains: Anisyl Alcohol Partition->OrgWaste Organic Phase AqWaste->FinalDisp OrgWaste->FinalDisp

Figure 1: Decision tree for the safe segregation and disposal of phenyl carbonate derivatives.

Part 5: Regulatory & Compliance Codes

When filling out your hazardous waste manifest, use the following classifications to ensure your Environmental Health & Safety (EHS) team accepts the waste.

Regulatory BodyClassificationCode/Note
RCRA (USA) Toxic Waste U188 (Phenol) is the driving classification if the reagent decomposes.[2]
RCRA (USA) Corrosive D002 (If quenching results in pH > 12.5).
DOT (Transport) Toxic Solid UN 2811 (Toxic solid, organic, n.o.s.) or UN 3261 (Corrosive solid).
EU Waste Laboratory Chemicals 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

Emergency Contingency (Spills):

  • Isolate: Evacuate the immediate area (5-10 meters).[2]

  • PPE: Wear respiratory protection (N95 minimum, half-mask organic vapor preferred) if dust is present.

  • Clean Up: Do not dry sweep.[2] Cover with a wet absorbent (vermiculite) to prevent dust. Place in a sealed container.

  • Decon: Wash the surface with a dilute soap/water solution.[2] Do not use bleach (potential reaction with phenolic residues).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3084543, this compound. PubChem.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA U-List for Phenol). EPA.gov.[2] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] (Chapter 8: Management of Waste). [Link]

  • New Jersey Department of Health. (2015).[1] Hazardous Substance Fact Sheet: Phenol. NJ.gov.[2] [Link]

Sources

Personal protective equipment for handling p-Methoxybenzyl phenyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent" Hydrolysis Risk

While p-Methoxybenzyl phenyl carbonate (CAS: 15484-96-5) is primarily classified as a skin and eye irritant (H315, H319) and respiratory irritant (H335), treating it merely as a "generic organic solid" is a critical operational error.

The Expert Insight: This reagent is an activated carbonate. Its utility in organic synthesis relies on the "phenyl" moiety acting as a leaving group. Upon reaction with nucleophiles (or inadvertent hydrolysis due to moisture), it releases Phenol (


) .

Phenol is rapidly absorbed through the skin, is systemic, and causes chemical burns that may be initially painless due to local anesthetic effects.[1][2] Therefore, your PPE strategy must be designed not just for the carbonate itself, but for the inevitable presence of phenol in your reaction mixtures and waste streams.

Personal Protective Equipment (PPE) Matrix

The following selection criteria prioritize permeation resistance against the phenol byproduct, which degrades standard nitrile gloves rapidly.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The reagent causes serious eye damage (H318/H319). Goggles provide a seal against dust entry and splashes from reaction mixtures containing corrosive phenol.
Dermal (Hand) Primary: Silver Shield® (Laminate) Alternative: Double-gloved Nitrile (min 5 mil outer)Critical: Phenol permeates standard disposable nitrile in <10 minutes. Laminate gloves offer >4 hours protection. If dexterity requires nitrile, you must use the "Double-Glove & Spot-Change" protocol.
Dermal (Body) Lab Coat (Cotton/Poly blend) + Chemical Apron Standard lab coats are porous. An impervious apron (rubber or neoprene) is mandatory when handling quantities >5g or liquid reaction mixtures to prevent soak-through to skin.
Respiratory Fume Hood (Face velocity: 80–100 fpm)The solid may sublime or generate dust. Inhalation causes respiratory tract irritation (H335).[2][3] All weighing and transfers must occur inside the hood.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : every step includes a check to confirm safety before proceeding.

Phase A: Preparation & Weighing
  • Environment Check: Verify fume hood flow indicator is green/safe.

  • Glove Donning:

    • Layer 1: Standard Nitrile (inner).

    • Layer 2: Silver Shield or High-Dexterity Nitrile (outer).

    • Validation: Check for tears or discoloration immediately.

  • Weighing:

    • Place the balance inside the hood. If the balance is external, use a secondary containment vessel (e.g., a tared screw-top jar) to transport the reagent.

    • Never weigh this reagent on an open benchtop. The dust is an irritant and potential sensitizer.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly.

  • The "Phenol Watch": As the reaction proceeds (installing the PMB group), phenol is generated.

    • Warning: The reaction mixture is now more hazardous than the starting material.

    • Protocol: Treat all syringes, needles, and septa used in this step as phenol-contaminated.

Phase C: Visual Workflow (Graphviz)

HandlingProtocol Start START: Reagent Retrieval PPE_Check PPE Validation: Double Gloves + Goggles Start->PPE_Check Hood_Check Fume Hood Check (Flow > 80 fpm?) PPE_Check->Hood_Check Hood_Check->Start Fail (Stop Work) Weighing Weighing Process (Inside Hood or Closed Vessel) Hood_Check->Weighing Pass Reaction Reaction / Synthesis (Phenol Generation) Weighing->Reaction Transfer Waste Disposal (Segregated Organic) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the validation steps required before handling the reagent.

Emergency Response & Disposal

Spill Management

Do not use water initially. Water can spread the organic carbonate and, if hydrolysis occurs, create a larger volume of phenol-contaminated water which is harder to contain.

  • Solid Spill:

    • Cover with a dry absorbent pads or vermiculite.

    • Sweep carefully to avoid dust generation.[3]

    • Place in a sealed hazardous waste bag.

    • Then wash the surface with soap and water.[3]

  • Skin Contact (The "PEG" Protocol):

    • If the reaction mixture (containing phenol) hits the skin:[2]

    • Flush with copious water for 15 minutes.

    • Advanced First Aid: If available, apply Polyethylene Glycol 300 (PEG 300) to the area after initial flushing. PEG acts as a solvent to extract phenol from the skin layers more effectively than water alone.

Disposal Logic
  • Segregation: Do not mix with strong oxidizers (fire risk) or strong acids (rapid decomposition).

  • Labeling: Waste containers must be labeled "Organic Carbonate Waste - Contains Phenol."

Visual Decision Tree (Graphviz)

SpillResponse Incident Spill Detected Type Identify State Incident->Type Solid Solid Powder Type->Solid Liquid Reaction Mix (Solvent + Phenol) Type->Liquid Action_Solid 1. Cover (Vermiculite) 2. Sweep (No Dust) 3. Bag Solid->Action_Solid Action_Liquid 1. Absorb (Pads) 2. Do NOT Spray Water 3. Bag as Phenolic Waste Liquid->Action_Liquid

Figure 2: Decision logic for spill containment, distinguishing between solid reagent and reaction mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084543, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Carbonic acid, 4-methoxybenzyl phenyl ester. Retrieved from [Link]

Sources

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